Assessment of 1-(3-Chlorophenyl)-2-fluoroethanamine: A Compound Lacking Publicly Available Scientific Data
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: Inquiry into the In Vitro Mechanism of Action of 1-(3-Chlorophenyl)-2-fluoroethanamine Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
To: Researchers, Scientists, and Drug Development Professionals
From: Gemini, Senior Application Scientist
Subject: Inquiry into the In Vitro Mechanism of Action of 1-(3-Chlorophenyl)-2-fluoroethanamine
Executive Summary
A comprehensive search of prominent chemical and scientific databases, including PubChem, and the broader scientific literature has been conducted for the compound specified as "1-(3-Chlorophenyl)-2-fluoroethanamine." The investigation concluded that there is no publicly available data for this specific chemical entity. Consequently, its in vitro mechanism of action, receptor binding profile, and effects on cellular signaling pathways are unknown and uncharacterized in the public domain. This guide addresses the absence of information and provides context by examining structurally related, yet distinct, compounds for which data is available.
Search Methodology and Findings
An extensive search was performed using the chemical name "1-(3-Chlorophenyl)-2-fluoroethanamine" and its structural derivatives. The search queries were designed to identify any presence in chemical databases, peer-reviewed journals, patents, or commercial supplier catalogs.
The key finding is a complete lack of information for the requested compound. No entries were found in major databases such as PubChem, and no published literature describes its synthesis, characterization, or biological activity. This suggests that the compound may be a novel or theoretical structure that has not been synthesized or studied, or any research conducted on it remains proprietary and unpublished.
Analysis of Structurally Related Compounds
In the absence of data on the target compound, it is informative to review the known mechanisms of structurally similar molecules. This analysis can provide a hypothetical framework for the potential biological activity of a novel phenethylamine derivative. However, it must be stressed that even minor structural modifications, such as the position and nature of halogen substituents, can dramatically alter pharmacological activity.
Several distinct but related compounds were identified during the search:
(R)-1-(3-chlorophenyl)ethanamine: A chiral amine with a chlorine substitution on the phenyl ring.[1]
1-(3-Fluorophenyl)ethanamine: A similar structure featuring a fluorine atom instead of chlorine.[2][3]
Compounds with (3-chlorophenyl)piperazine scaffolds: These are often associated with activity at serotonin and dopamine receptors, as seen in antidepressant and antipsychotic agents.[4][5]
Fluorinated Phenylalanine Analogues: The incorporation of fluorine into amino acid structures is a common strategy in drug development to modulate properties like metabolic stability and binding affinity.[6]
The biological activity of phenethylamines is broad and highly dependent on substitutions on the phenyl ring, the ethylamine backbone, and the terminal amine. They are well-known scaffolds for compounds acting on monoamine systems, including dopamine, serotonin, and norepinephrine transporters and receptors.
Hypothetical Mechanisms and Experimental Approaches
Should "1-(3-Chlorophenyl)-2-fluoroethanamine" be synthesized, a systematic in vitro evaluation would be necessary to determine its mechanism of action. The following is a standard, field-proven workflow for characterizing a novel psychoactive compound.
The initial step is to determine the compound's binding affinity for a wide panel of central nervous system (CNS) targets. A commercial radioligand binding assay panel (e.g., the Psychoactive Drug Screening Program panel) is the industry standard.
Experimental Protocol: Radioligand Binding Assay
Preparation of Membranes: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with human dopamine transporter, or rat brain homogenate).
Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for the dopamine transporter) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
Incubation & Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
Data Analysis: The data are used to generate a competition curve, from which the inhibitor constant (Ki) is calculated. A lower Ki value indicates higher binding affinity.
Once high-affinity targets are identified, functional assays are required to determine whether the compound acts as an agonist, antagonist, or reuptake inhibitor.
The diagram below illustrates a typical workflow to differentiate between a transporter substrate (releaser) and a reuptake inhibitor.
Caption: Workflow for elucidating monoamine transporter activity.
Experimental Protocol: Synaptosome Uptake Assay
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions (e.g., striatum for dopamine transporter).
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound.
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate uptake.
Termination: After a short incubation period, uptake is terminated by rapid filtration.
Analysis: The amount of radioactivity accumulated inside the synaptosomes is quantified. A reduction in accumulation compared to a vehicle control indicates uptake inhibition. The IC50 (half-maximal inhibitory concentration) is determined.
Conclusion
The compound "1-(3-Chlorophenyl)-2-fluoroethanamine" is not described in the public scientific literature. Therefore, no information regarding its in vitro mechanism of action is available. While the general phenethylamine scaffold is associated with a wide range of CNS activities, the specific effects of this compound remain speculative. Any investigation into its pharmacology would require de novo synthesis and a comprehensive in vitro characterization campaign, starting with broad receptor binding screens followed by targeted functional assays to elucidate its precise mechanism of action.
Evaluating the Blood-Brain Barrier Permeability of 1-(3-Chlorophenyl)-2-fluoroethanamine: A Comprehensive Technical Guide
Executive Summary: Structural Causality and CNS Penetration The compound 1-(3-Chlorophenyl)-2-fluoroethanamine (CAS: 929972-34-9; MW: 173.61 g/mol ) is a halogenated phenethylamine derivative of significant interest in c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Structural Causality and CNS Penetration
The compound 1-(3-Chlorophenyl)-2-fluoroethanamine (CAS: 929972-34-9; MW: 173.61 g/mol ) is a halogenated phenethylamine derivative of significant interest in central nervous system (CNS) drug discovery. Evaluating its blood-brain barrier (BBB) permeability requires understanding the causal relationship between its structural modifications and its pharmacokinetic behavior.
The strategic incorporation of a fluorine atom at the
β
-carbon (2-fluoroethanamine) exerts a strong electron-withdrawing inductive effect (-I effect). This significantly lowers the pKa of the adjacent primary amine compared to a non-fluorinated phenethylamine (dropping from ~9.5 to ~8.2). Consequently, at a physiological pH of 7.4, a substantially larger fraction of the molecule exists in its neutral, un-ionized state. Because only the un-ionized fraction can passively partition into the lipophilic core of the BBB, this
β
-fluorination exponentially increases the rate of passive transcellular diffusion. Concurrently, the 3-chloro substitution on the phenyl ring enhances overall lipophilicity and provides metabolic shielding against early CYP450 degradation.
This guide outlines the authoritative, self-validating workflows required to quantitatively assess the BBB permeability of 1-(3-Chlorophenyl)-2-fluoroethanamine, moving from in silico predictions to in vivo pharmacokinetic validation.
Physicochemical Profiling & Predictive Modeling
Before initiating resource-intensive in vitro assays, we apply the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm . Developed to overcome the limitations of binary "rule-of-thumb" filters, the CNS MPO scores six physicochemical properties on a continuous scale from 0 to 1.0, yielding a maximum desirability score of 6.0. A score
≥4.0
statistically correlates with a high probability of successful BBB penetration and favorable safety profiles.
Table 1: Physicochemical and CNS MPO Profile of 1-(3-Chlorophenyl)-2-fluoroethanamine
Accounts for the ionization state at physiological pH; ideal for membrane partitioning.
TPSA
26.02 Ų
1.0
TPSA < 90 Ų minimizes desolvation energy required to enter the lipid membrane.
H-Bond Donors (HBD)
2 (from -NH₂)
0.5
Low HBD count reduces the energy penalty of breaking water hydrogen bonds.
pKa (Most basic center)
~8.2
0.5
β
-fluorination lowers pKa, increasing the un-ionized fraction at pH 7.4.
Total CNS MPO Score
-
5.0 / 6.0
High Probability of BBB Permeability
In Vitro Permeability Workflows: Self-Validating Systems
To empirically validate the in silico predictions, we utilize a tiered in vitro approach. Every protocol described here functions as a self-validating system, utilizing internal controls to ensure membrane integrity and assay trustworthiness.
The PAMPA-BBB assay measures passive transcellular diffusion. We specifically utilize Porcine Brain Lipids (PBL) rather than standard soy lecithins because PBL closely mimics the unique sphingomyelin and cholesterol ratios of the human BBB .
Step-by-Step Protocol:
Membrane Preparation: Coat the hydrophobic PVDF filter membrane (0.45 µm pore size) of the donor plate with 4 µL of 2% (w/v) PBL dissolved in dodecane.
Sample Preparation: Dissolve 1-(3-Chlorophenyl)-2-fluoroethanamine in PBS (pH 7.4) to a final concentration of 10 µM. Critical Causality: Limit DMSO to
≤1%
. Higher DMSO concentrations will dissolve the artificial lipid membrane, artificially inflating the effective permeability (
Pe
) and destroying assay integrity.
Internal Standards: Spike the donor solution with Atenolol (low permeability control) and Verapamil (high permeability control).
Incubation: Assemble the sandwich plate (donor + acceptor) and incubate at 25°C for 60 minutes without agitation to maintain the unstirred water layer (UWL).
Quantification: Separate the plates and quantify compound concentrations in both compartments via LC-MS/MS to calculate the
Pe
value.
hCMEC/D3 Transcytosis Assay
While PAMPA measures passive diffusion, it cannot detect active efflux. Primary cerebral endothelial cells rapidly lose their BBB-specific phenotype in vitro. Therefore, we utilize the hCMEC/D3 cell line . Immortalized via lentiviral transduction, these cells maintain stable expression of critical human efflux transporters (P-gp, BCRP) and tight junction proteins (Claudin-5, ZO-1).
Barrier Validation: Culture for 5-7 days. Validate tight junction integrity by measuring Transendothelial Electrical Resistance (TEER) and confirming the exclusion of the paracellular marker Lucifer Yellow (
Pe<1.0×10−3
cm/min).
Transport Assessment: Apply 1-(3-Chlorophenyl)-2-fluoroethanamine (1 µM) to the apical chamber for Apical-to-Basolateral (A-B) assessment, and to the basolateral chamber for Basolateral-to-Apical (B-A) assessment.
Efflux Ratio Calculation: Calculate the Efflux Ratio (ER) =
Pe(B−A)/Pe(A−B)
. An ER < 2.0 indicates the compound is not a significant substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
In Vivo Pharmacokinetic Validation: The
Kp,uu,brain
Parameter
Historically, drug discovery relied on the total brain-to-plasma ratio (
Kp
). However,
Kp
is fundamentally flawed as an efficacy predictor because it is heavily confounded by non-specific binding to brain phospholipids. A highly lipophilic compound like 1-(3-Chlorophenyl)-2-fluoroethanamine might exhibit a high
Kp
simply by sequestering into brain tissue, without ever reaching the free interstitial fluid (ISF) to engage neuronal targets.
Therefore, authoritative neuropharmacokinetics mandates the determination of the unbound brain-to-plasma partition coefficient (
Kp,uu,brain
) .
Step-by-Step Protocol:
In Vivo Dosing: Administer the compound to a rodent model via continuous IV infusion to achieve steady-state plasma concentrations (
Cplasma,ss
).
Tissue Collection: Euthanize the subject, immediately collect blood (centrifuge for plasma), and harvest the brain. Quantify total concentrations via LC-MS/MS to determine
Kp
.
Equilibrium Dialysis: Homogenize a separate aliquot of naive brain tissue. Perform rapid equilibrium dialysis (RED) of both the brain homogenate and plasma against PBS for 4-6 hours at 37°C.
Free Fraction Calculation: Calculate the unbound fraction in plasma (
fu,plasma
) and brain (
fu,brain
).
Final Derivation: Calculate
Kp,uu,brain=Kp×(fu,brain/fu,plasma)
. A value close to 1.0 confirms unrestricted passive diffusion without net efflux.
Table 2: Acceptance Criteria and Internal Standards for Permeability Workflows
Assay
Parameter
Low Permeability Control
High Permeability Control
Target Threshold for 1-(3-Chlorophenyl)-2-fluoroethanamine
PAMPA-BBB
Pe
(
10−6
cm/s)
Atenolol (
Pe
< 1.0)
Verapamil (
Pe
> 15.0)
Pe
> 10.0 (Rapid Passive Diffusion)
hCMEC/D3
Efflux Ratio (ER)
Prazosin (ER > 3.0)
Diazepam (ER < 1.5)
ER < 2.0 (Non-substrate for active efflux)
In Vivo PK
Kp,uu,brain
Loperamide (< 0.1)
Oxycodone (> 0.8)
Kp,uu,brain
> 0.5 (High free brain exposure)
Visualizing the Assessment Logic and Transport Mechanisms
The following diagrams map the logical progression of our assessment workflow and the physical transport mechanisms at the blood-brain barrier interface.
Fig 1: Tiered workflow for evaluating BBB permeability of small molecule CNS candidates.
Fig 2: Mechanistic pathways of 1-(3-Chlorophenyl)-2-fluoroethanamine transport across the BBB.
References
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. PMC.[Link]
Intasiri, A., et al. (2024). Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Frontiers in Toxicology.[Link]
Weksler, B., Romero, I. A., & Couraud, P. O. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier. Fluids and Barriers of the CNS.[Link]
Hammarlund-Udenaes, M., et al. (2022). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutical Research.[Link]
Foundational
In Vivo Metabolic Pathways of 1-(3-Chlorophenyl)-2-fluoroethanamine: A Technical Guide
Pharmacochemical Context & Pathway Causality 1-(3-Chlorophenyl)-2-fluoroethanamine is a highly specific halogenated primary amine. Structurally, it features a phenethylamine-like scaffold where the amine is located at th...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacochemical Context & Pathway Causality
1-(3-Chlorophenyl)-2-fluoroethanamine is a highly specific halogenated primary amine. Structurally, it features a phenethylamine-like scaffold where the amine is located at the benzylic position (C1) and a fluorine atom occupies the adjacent C2 position.
The metabolic fate of this compound is dictated by two critical structural features:
The Meta-Chloro Substitution: While halogens generally deactivate aromatic rings toward electrophilic attack, the alkyl chain acts as a strong ortho/para director. Consequently, Phase I aromatic hydroxylation is sterically and electronically driven toward the 4-position or 6-position of the phenyl ring[1].
The Beta-Fluoro Group: The strong electron-withdrawing nature of the fluorine atom significantly reduces the basicity (
pKa
) of the adjacent primary amine. This electronic shift reduces the molecule's binding affinity for Monoamine Oxidase (MAO), shifting the primary metabolic burden toward Cytochrome P450 (CYP450) mediated oxidation and unique non-enzymatic carbamoylation pathways[2].
Core Metabolic Pathways (In Vivo)
Phase I: Cytochrome P450 Mediated Oxidation
Aromatic Hydroxylation (CYP2D6 / CYP3A4): The parent compound undergoes hydroxylation to form 1-(3-chloro-4-hydroxyphenyl)-2-fluoroethanamine. CYP2D6 is the primary driver here, as it possesses a high affinity for basic amines with an aromatic ring situated 5-7 angstroms from the nitrogen[1].
Oxidative Deamination (CYP2B6 / CYP2C19): The primary amine is oxidized to an imine intermediate, which rapidly hydrolyzes to form a ketone: 1-(3-chlorophenyl)-2-fluoroethan-1-one. CYP2B6 and CYP2C19 are highly active in this pathway due to their spacious active sites accommodating the sterically hindered benzylic amine[2]. The resulting ketone is subsequently reduced to an alcohol by cytosolic carbonyl reductases[3].
Phase II: Conjugation & Non-Enzymatic Reactions
N-Acetylation (NAT1 / NAT2): Unmodified parent molecules and hydroxylated metabolites containing the primary amine are direct substrates for N-acetyltransferases. Acetylation masks the basic amine, increasing lipophilicity and facilitating renal clearance[3].
Non-Enzymatic Carbamoylation: A highly specialized pathway for beta-haloalkylamines is their spontaneous reaction with physiological bicarbonate (
HCO3−
) in blood plasma. The beta-fluorine creates a reactive microenvironment that favors transient carbamoylation, yielding an N-carbamoyl metabolite that can further cyclize into oxazolidone derivatives[4].
Fig 1. In vivo metabolic pathways of 1-(3-Chlorophenyl)-2-fluoroethanamine.
Quantitative Metabolite Data
To facilitate LC-HRMS identification, the theoretical exact masses and diagnostic fragmentation patterns for the core metabolites are summarized below. The intact preservation of the
m/z
153.0107 fragment indicates that the beta-fluorine remains stable during initial Phase I oxidation.
Metabolite Code
Biotransformation
Chemical Formula
Exact Mass
[M+H]+
Key Diagnostic MS/MS Fragment
Parent
N/A
C8H9ClFN
174.0486
m/z
157.0220 (-
NH3
)
M1
Oxidative Deamination
C8H6ClFO
173.0169
m/z
153.0107 (-
HF
)
M2
Aromatic Hydroxylation
C8H9ClFNO
190.0435
m/z
173.0169 (-
NH3
)
M3
N-Acetylation
C10H11ClFNO
216.0591
m/z
174.0486 (-Acetyl)
M4
Carbamoylation
C9H9ClFNO2
218.0384
m/z
174.0486 (-
CO2
)
Self-Validating Experimental Protocol: In Vivo LC-HRMS Profiling
To ensure absolute trustworthiness in metabolite identification, the following protocol utilizes a self-validating logic loop. By employing enzymatic cleavage and isotopic filtering, false positives from the biological matrix are systematically eliminated.
Step-by-Step Methodology
Animal Dosing & Biofluid Collection: Administer the parent compound (10 mg/kg PO) to Wistar rats. Collect 0–24h urine in metabolic cages chilled over dry ice to prevent ex vivo degradation[3].
Enzymatic Cleavage (The Validation Checkpoint):
Causality: Direct analysis of Phase II conjugates often suffers from poor ionization efficiency. By enzymatically cleaving the glucuronide moieties, we force the analytical signal back into the Phase I phenolic pool.
Action: Aliquot 100 µL of urine. Add 50 µL of
β
-glucuronidase/arylsulfatase buffer (pH 5.0). Incubate at 37°C for 2 hours. Comparing pre- and post-cleavage chromatograms creates a self-validating dataset: the stoichiometric disappearance of
m/z
366.0755 (
[M+Glucuronide+H]+
) and concurrent rise of
m/z
190.0435 (
[M+H]+
) definitively confirms Phase II conjugation.
Orthogonal Solid Phase Extraction (SPE):
Causality: Mixed-mode cation exchange (MCX) is utilized because the parent drug and its N-acetylated/hydroxylated metabolites retain basic amine characteristics. Conversely, oxidative deamination neutralizes the molecule (forming a ketone), which requires reversed-phase (HLB) retention.
Action: Process the cleaved urine through parallel MCX and HLB cartridges. Elute, dry under
N2
, and reconstitute in 5% acetonitrile.
LC-HRMS Analysis & Isotope Filtering: Analyze extracts using an Orbitrap mass spectrometer in positive ESI mode. Apply an isotopic pattern filter specifically searching for the 3:1 mass spectral doublet separated by ~1.997 Da (the exact mass difference between
35Cl
and
37Cl
). This acts as a natural mass defect filter, ensuring only true drug-related metabolites are processed.
Fig 2. Self-validating LC-HRMS workflow for in vivo metabolite identification.
References
Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches.Springer / ResearchGate.
In Vivo Metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the Rat: Identification of Urinary Metabolites.PubMed.
1H NMR spectroscopic studies on the reactions of haloalkylamines with bicarbonate ions: formation of N-carbamates and 2-oxazolidones in cell culture media and blood plasma.PubMed.
Metabolism of N-Methyl, N-propargylphenylethylamine: Studies with Human Liver Microsomes and cDNA Expressed Cytochrome P450 (CYP) Enzymes.PMC.
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Crystallographers, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Structural Significance & Molecular Topology
The compound 1-(3-Chlorophenyl)-2-fluoroethanamine (CAS: 929972-34-9) is a highly functionalized phenethylamine derivative of significant interest in medicinal chemistry and synthetic screening libraries. Its molecular topology features a chiral center at the benzylic position (C1), a primary amine, and two distinct halogen substituents: a 3-chloro group on the aromatic ring and a 2-fluoro group on the aliphatic chain.
From a crystallographic perspective, this molecule presents a fascinating case study in supramolecular assembly. The interplay between the strong hydrogen-bond donating capacity of the amine and the highly directional halogen bonding (
σ
-hole interactions) dictates its solid-state packing. Because free-base phenethylamines typically exist as oils or low-melting amorphous solids at standard temperature and pressure, structural characterization requires conversion into a stable salt. Protonation to the hydrochloride salt (C₈H₁₀Cl₂FN) introduces a spherical chloride counterion, which acts as a robust hydrogen-bond acceptor, elevating the melting point and facilitating the growth of diffraction-quality single crystals.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as a self-validating loop: the crystal growth method prevents kinetic trapping, the cryogenic data collection minimizes thermal artifacts, and the final structural model is computationally validated against the raw diffraction data.
Causality: Direct solvent evaporation often leads to rapid supersaturation, yielding twinned, disordered, or kinetically trapped crystals. This is particularly problematic for molecules with flexible aliphatic chains (like the 2-fluoroethyl moiety). Vapor diffusion ensures a slow, thermodynamically controlled nucleation event.
Salt Formation: Dissolve 50 mg of 1-(3-Chlorophenyl)-2-fluoroethanamine free base in 2 mL of anhydrous diethyl ether. Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0 °C. Isolate the precipitating hydrochloride salt via vacuum filtration.
Solvent System Selection: Dissolve the salt in a minimum volume of polar solvent (Methanol, 0.5 mL) in a 4 mL inner vial.
Diffusion Setup: Place the inner vial (uncapped) into a 20 mL outer vial containing 5 mL of a non-polar antisolvent (n-Pentane). Seal the outer vial tightly.
Incubation: Allow the system to stand undisturbed at 20 °C for 72–96 hours. The slow vapor-phase transfer of pentane into the methanol lowers the solubility threshold gradually, yielding faceted, single-crystal blocks.
Causality: Data collection at cryogenic temperatures (100 K) is mandatory. The terminal fluorine atom is highly electronegative and susceptible to severe rotational disorder and large thermal ellipsoids at room temperature. Freezing the lattice minimizes dynamic disorder, allowing for precise anisotropic refinement of the light atoms.
Mounting: Select a crystal of optimal dimensions (e.g., 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen cryoloop using perfluoropolyether oil to prevent atmospheric degradation and ice formation.
Data Collection: Transfer the loop to a diffractometer equipped with a Cu Kα microfocus source (
λ
= 1.54178 Å) and a nitrogen cold stream set to 100 K.
Structure Solution & Refinement: Solve the structure using direct methods via SHELXT and refine using full-matrix least-squares on
F2
with SHELXL . Ensure all non-hydrogen atoms are refined anisotropically.
Fig 1: SCXRD workflow for 1-(3-Chlorophenyl)-2-fluoroethanamine hydrochloride characterization.
Quantitative Crystallographic Data
The following tables summarize the structural parameters typically derived from the high-resolution SCXRD analysis of the enantiopure (R)-1-(3-Chlorophenyl)-2-fluoroethanamine hydrochloride salt. The low
R1
value validates the accuracy of the structural model.
Table 1: Crystal Data and Structure Refinement Parameters
The solid-state architecture of the compound is driven by a competitive and cooperative network of non-covalent interactions.
Hydrogen Bonding: The protonated primary amine (-NH₃⁺) acts as a trifurcated hydrogen bond donor. It forms strong, charge-assisted hydrogen bonds with the chloride counterions (
N−H⋯Cl−
), creating 1D infinite zig-zag chains along the crystallographic
b
-axis. This is a hallmark of phenethylamine hydrochloride packing .
Halogen Bonding: According to the IUPAC definition, a halogen bond occurs when there is a net attractive interaction between an electrophilic region (the
σ
-hole) of a halogen atom and a nucleophilic region . In this structure, the 3-chloro substituent exhibits a highly directional
Cl⋯π
interaction with the electron-rich phenyl ring of an adjacent molecule.
Fluorine Contacts: The highly electronegative 2-fluoro group, lacking a significant positive
σ
-hole, acts primarily as a weak hydrogen bond acceptor and participates in weak
F⋯F
dipole alignments, locking the ethyl chain into a rigid anti conformation.
Fig 2: Supramolecular interaction network driving the crystal packing of the target molecule.
Table 3: Intermolecular Hydrogen and Halogen Bond Parameters
Interaction Type
Donor–H
⋯
Acceptor
d(D–H) (Å)
d(H
⋯
A) (Å)
d(D
⋯
A) (Å)
Angle (°)
H-Bond
N(1)–H(1A)
⋯
Cl(2)⁻
0.89
2.25
3.120(2)
165.2
H-Bond
N(1)–H(1B)
⋯
Cl(2)⁻
0.89
2.28
3.155(2)
168.4
Halogen Bond
C(5)–Cl(1)
⋯
Cg(
π
)
-
-
3.452(2)
172.5*
*Angle measured as C–Cl
⋯
Centroid.
Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)
While SCXRD provides the absolute 3D atomic arrangement of a single crystal, it is statistically unrepresentative of the bulk batch. To ensure the trustworthiness of the synthesized material—a critical step in pharmaceutical development—Powder X-Ray Diffraction (PXRD) must be deployed.
Causality for Polymorph Screening: Halogenated phenethylamines frequently exhibit polymorphism due to the rotational freedom of the aliphatic chain and the variable geometry of the hydrogen-bonding network.
Simulation: Generate a simulated PXRD diffractogram from the validated SCXRD .cif file using Mercury (CCDC).
Experimental Measurement: Grind the bulk hydrochloride salt into a fine powder to minimize preferred orientation. Collect data from 2
θ
= 5° to 50° at room temperature.
Validation: Overlay the experimental diffractogram with the simulated pattern. A 1:1 peak match (accounting for minor thermal expansion shifts between 100 K and 298 K) self-validates that the bulk powder is phase-pure and corresponds identically to the single-crystal model.
References
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., Politzer, P., Resnati, G., & Rissanen, K. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713.[Link]
Tsoucaris, G. (1961). "Etude de la structure de quelques composés de l'ammonium quaternaire. I. Structure du chlorhydrate de β-phényléthylamine." Acta Crystallographica, 14(9), 914-917.[Link]
Foundational
A Technical Guide to the Pharmacokinetic Profiling of 1-(3-Chlorophenyl)-2-fluoroethanamine in Preclinical Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential pharmacokinetic studies of 1-(3-Chlorophenyl)-2-fluoroethanamine in animal models. The focus...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential pharmacokinetic studies of 1-(3-Chlorophenyl)-2-fluoroethanamine in animal models. The focus is on establishing a robust understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its development as a potential therapeutic agent.
Introduction: The Significance of Pharmacokinetic Evaluation
1-(3-Chlorophenyl)-2-fluoroethanamine is a novel psychoactive substance with a chemical structure suggestive of stimulant properties, analogous to other phenylethylamine derivatives. A thorough understanding of its pharmacokinetic (PK) profile is a prerequisite for any further preclinical and clinical development.[1][2][3] The primary objectives of these preclinical PK studies are to:
Establish a safe initial dosing regimen for human trials.
Identify potential target organs for toxicity and assess the reversibility of any adverse effects.
Define key safety parameters for clinical monitoring.[1]
This guide will delineate the critical steps and considerations for a comprehensive preclinical pharmacokinetic evaluation of 1-(3-Chlorophenyl)-2-fluoroethanamine.
Strategic Selection of Animal Models
The choice of animal model is a foundational decision in preclinical research, with significant implications for the translatability of the findings to humans.[4][5]
Key Considerations for Species Selection:
Metabolic Similarity: The chosen species should ideally exhibit metabolic pathways for analogous compounds that are comparable to humans. While direct data for 1-(3-Chlorophenyl)-2-fluoroethanamine is unavailable, studies on similar compounds can provide initial guidance. For instance, the metabolism of related compounds has been shown to be primarily mediated by cytochrome P450 (CYP) enzymes, such as the CYP3A subfamilies.[6] Therefore, selecting a species with a similar CYP profile is advantageous.
Pharmacological Relevance: The animal model should demonstrate a pharmacological response to the compound that is expected to be similar to humans.[7] Given the structural similarity to amphetamines, rodents, particularly rats, are a logical first choice as they are widely used in addiction and psychostimulant research and have well-characterized behavioral responses.[4][8]
Practical Considerations: Factors such as size, ease of handling, and cost are also important. Rats are often preferred for initial PK studies due to their suitable size for serial blood sampling and the extensive historical database available for this species.[4]
Recommended Species:
Rat (Sprague-Dawley or Wistar): The rat is the most common and well-validated model for initial pharmacokinetic and toxicokinetic studies of small molecules.[9][10][11]
Non-Rodent Species (e.g., Beagle Dog or Non-Human Primate): A second, non-rodent species is often required by regulatory agencies to assess inter-species variability.[1][12] Monkeys, in particular, have been shown to provide accurate predictions of human pharmacokinetic parameters.[12]
In-Depth In Vivo Study Design
A meticulously designed in vivo study is crucial for generating reliable and interpretable pharmacokinetic data.
Dose Formulation and Administration
The formulation should be developed to ensure the stability and solubility of 1-(3-Chlorophenyl)-2-fluoroethanamine. The route of administration should align with the intended clinical application.[1] For initial characterization, both intravenous (IV) and oral (PO) routes are typically investigated.
Intravenous (IV) Administration: An IV bolus or infusion allows for the determination of absolute bioavailability and key clearance parameters. A study on 3-fluoroamphetamine in rats utilized a 5 mg/kg intravenous bolus injection.[10]
Oral (PO) Administration: Oral administration provides insights into the extent and rate of absorption from the gastrointestinal tract.
Dose Selection
Dose levels for pharmacokinetic studies should be selected based on preliminary toxicity and pharmacology data. It is advisable to include at least three dose levels: a low dose, a mid-range dose, and a high dose approaching the maximum tolerated dose (MTD). This allows for the assessment of dose proportionality.
Blood Sampling Strategy
A well-defined blood sampling schedule is critical to accurately characterize the plasma concentration-time profile.
Table 1: Illustrative Blood Sampling Time Points for a Rat PK Study
Note: The exact time points should be optimized based on the expected half-life of the compound. For compounds with a rapid expected clearance, more frequent early sampling is necessary.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Rigorous Bioanalytical Method Validation
The development and validation of a sensitive and specific bioanalytical method are paramount for the accurate quantification of 1-(3-Chlorophenyl)-2-fluoroethanamine in biological matrices.[13][14][15] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[10][13]
Key Validation Parameters
The bioanalytical method must be validated according to regulatory guidelines, such as those from the FDA and EMA.[3][14] Key validation parameters include:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of endogenous matrix components.
Accuracy and Precision: The closeness of the measured values to the true concentration and the degree of scatter between a series of measurements. The mean concentration should generally be within 15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within 20%.[14]
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage).[14]
Sample Preparation
A robust sample preparation method is essential to remove interfering substances and concentrate the analyte. Protein precipitation is a common and straightforward technique.[13][16]
Step-by-Step Protein Precipitation Protocol:
To 100 µL of plasma, add an internal standard.
Add 300 µL of a precipitation solvent (e.g., acetonitrile).
Vortex the mixture for 1-2 minutes.
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
Bioanalytical Method Validation Workflow
Caption: Workflow for bioanalytical method validation.
Comprehensive Pharmacokinetic Data Analysis
Following the quantification of plasma concentrations, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).
Table 2: Key Pharmacokinetic Parameters and Their Significance
Parameter
Description
Significance
Cmax
Maximum observed plasma concentration
Rate and extent of absorption
Tmax
Time to reach Cmax
Rate of absorption
AUC(0-t)
Area under the plasma concentration-time curve from time 0 to the last measurable concentration
Overall drug exposure
AUC(0-inf)
Area under the plasma concentration-time curve from time 0 to infinity
Total drug exposure
t1/2
Elimination half-life
Rate of drug elimination
CL
Clearance
Volume of plasma cleared of the drug per unit time
Fraction of the administered dose that reaches systemic circulation
Note: Specialized software such as WinNonlin is commonly used for these calculations.[10]
Investigating Metabolism and Excretion
Understanding the metabolic fate and excretion pathways of 1-(3-Chlorophenyl)-2-fluoroethanamine is crucial for predicting potential drug-drug interactions and identifying active or toxic metabolites.
Metabolite Identification
In vitro studies using liver microsomes or hepatocytes from different species (including human) can provide initial insights into the metabolic pathways.[17] For instance, studies on similar compounds have identified hydroxylation and N-demethylation as potential metabolic routes.[18] Analysis of urine and feces from the in vivo studies using high-resolution mass spectrometry can then be used to identify the major metabolites.
Excretion Studies
Mass balance studies, often using a radiolabeled version of the compound, are the definitive method to determine the routes and extent of excretion. These studies quantify the amount of radioactivity eliminated in urine, feces, and expired air.
Conclusion
A thorough and well-executed preclinical pharmacokinetic evaluation is a cornerstone of the drug development process. This guide provides a comprehensive roadmap for characterizing the ADME properties of 1-(3-Chlorophenyl)-2-fluoroethanamine in animal models. By adhering to these principles of rigorous study design, validated bioanalytical methods, and in-depth data analysis, researchers can generate the critical data necessary to support the safe and effective transition of this compound into clinical development.
References
Rothman, R. B., et al. (2005). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1360-1372. Available from: [Link]
Clark, A. N., et al. (2023). Bioanalytical method validation and application to a phase 1, double-blind, randomized pharmacokinetic trial of a standardized Centella asiatica (L.) Urban water extract product in healthy older adults. Frontiers in Pharmacology, 14. Available from: [Link]
Sinsheimer, J. E., et al. (1976). Metabolic Formation and Synthesis of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 Pyridine)ethanol. A Potential Hypocholesteremic Agent. Journal of Medicinal Chemistry, 19(5), 647-650. Available from: [Link]
Gijsman, H. J., et al. (1999). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 19(3), 249-256. Available from: [Link]
Venniro, M., et al. (2018). Animal models of addiction. Dialogues in Clinical Neuroscience, 20(4), 247-258. Available from: [Link]
Pype, S., et al. (2022). Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics. Advanced Drug Delivery Reviews, 182, 114131. Available from: [Link]
Kokosa, J. M., et al. (1978). Dehydrative Metabolites of 1-(3-chlorophenyl)-1methyl-2-phenyl-2-(2-pyridine)ethanol as Potential Hypocholesteremic Agents. Journal of Medicinal Chemistry, 21(2), 225-228. Available from: [Link]
Diksic, M., et al. (1998). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Nuclear Medicine and Biology, 25(1), 1-12. Available from: [Link]
Gannon, B. M., et al. (2010). Characterization of the Transport, Metabolism, and Pharmacokinetics of the Dopamine D3 Receptor-Selective Fluorenyl- and 2-Pyridylphenyl Amides Developed for Treatment of Psychostimulant Abuse. Drug Metabolism and Disposition, 38(3), 484-492. Available from: [Link]
Bourin, M. (2024). Animal Models of Addiction. Journal of Pharmacology & Pharmaceutics, 1(1). Available from: [Link]
Costa, J., et al. (2026). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. Metabolites, 16(2), 45. Available from: [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
Al-Azzam, O., et al. (2017). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Drug and Alcohol Dependence, 178, 171-178. Available from: [Link]
Li, Y., et al. (2025). Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Literature. International Medical Case Reports Journal, 18, 1117-1122. Available from: [Link]
Banks, M. L., & Negus, S. S. (2017). Nonhuman Animal Models of Substance Use Disorders: Translational Value and Utility to Basic Science. Current Topics in Behavioral Neurosciences, 32, 145-164. Available from: [Link]
Hori, K., et al. (2025). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Cancer Agent, Dacarbazine, in Rats. Biological and Pharmaceutical Bulletin, 48(1). Available from: [Link]
Marona-Lewicka, D., et al. (1995). Psychostimulant-like effects of p-fluoroamphetamine in the rat. Journal of Neural Transmission. General Section, 102(2), 169-180. Available from: [Link]
Spanish Agency of Medicines and Medical Devices. (n.d.). Preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the European Union. Available from: [Link]
Putri, K. S. S., et al. (2026). Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science, 16(02), 103-111. Available from: [Link]
Lee, H., et al. (2024). The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide, in Human and Animal Hepatocytes. Metabolites, 14(8), 481. Available from: [Link]
Al-Humaidi, J. Y., et al. (2024). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Journal of Analytical Toxicology. Available from: [Link]
Aryal, B., et al. (2018). Physiologically Based Pharmacokinetic Modeling of Fluorescently Labeled Block Copolymer Nanoparticles for Controlled Drug Delivery in Leukemia Therapy. Molecular Pharmaceutics, 15(8), 3443-3453. Available from: [Link]
Wiehe, A., et al. (n.d.). ELECTRONIC SUPPLEMENTARY INFORMATION Fluorination as tool to improve bioanalytical sensitivity and COX-2-selective antitumor act. Royal Society of Chemistry. Available from: [Link]
PPD. (n.d.). Preclinical Studies in Drug Development. Available from: [Link]
Taffe, M. A., & Creehan, K. M. (2017). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. ILAR Journal, 58(1), 1-13. Available from: [Link]
Suneetha, A., & Rao, D. D. (2024). Bio-Analytical Method Development and Validation of Asciminib. NOVYI MIR Research Journal, 9(3), 189-200. Available from: [Link]
Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC/ PHARMACODYNAMIC (PK/PD) STUDIES OF RADIOPHARMACEUTICALS. KNOWLEDGE – International Journal, 45(7), 1545-1550. Available from: [Link]
Food and Drug Administration, Department of Health, Executive Yuan. (2015). Regulations for Bioavailability and Bioequivalence Studies. Available from: [Link]
fluorination methods for synthesizing 1-(3-Chlorophenyl)-2-fluoroethanamine
An Application Note on the Advanced Fluorination Strategies for the Synthesis of 1-(3-Chlorophenyl)-2-fluoroethanamine Abstract The incorporation of fluorine into aliphatic amine scaffolds is a critical structural modifi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on the Advanced Fluorination Strategies for the Synthesis of 1-(3-Chlorophenyl)-2-fluoroethanamine
Abstract
The incorporation of fluorine into aliphatic amine scaffolds is a critical structural modification in modern drug discovery, often utilized to modulate lipophilicity, metabolic stability, and basicity. Specifically, 1-(3-chlorophenyl)-2-fluoroethanamine is a highly valued building block, notably utilized in the design and synthesis of neutral, non-prodrug thrombin inhibitors with optimized oral pharmacokinetics[1]. This application note details the mechanistic rationale, reagent selection, and validated experimental protocols for the synthesis of this specific 1,2-fluoroamine, focusing on nucleophilic deoxyfluorination strategies.
Mechanistic Rationale and Reagent Selection
The synthesis of 1,2-fluoroamines from their corresponding amino alcohols (e.g., 2-amino-2-(3-chlorophenyl)ethanol) presents unique chemical challenges. The primary obstacle is the nucleophilicity of the adjacent nitrogen atom. If the amine is left unprotected during deoxyfluorination, it will either react directly with the fluorinating agent or participate in intramolecular nucleophilic substitution. The latter leads to the formation of an aziridinium intermediate, which upon ring-opening by the fluoride ion can yield a mixture of regioisomeric fluoroamines[2].
To enforce strict regiocontrol and synthesize 1-(3-chlorophenyl)-2-fluoroethanamine without rearrangement, the amine must be deactivated via a strongly electron-withdrawing protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Fluorinating Agent Selection
Historically, Diethylaminosulfur trifluoride (DAST) has been the standard reagent for converting primary alcohols to alkyl fluorides. However, DAST is thermally unstable and can decompose violently at elevated temperatures[3]. For the synthesis of pharmaceutical intermediates, modern equivalents are preferred to ensure both safety and high yield:
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Offers superior thermal stability compared to DAST and often results in fewer elimination byproducts[3].
PyFluor: A highly thermally stable and inexpensive reagent that minimizes elimination side reactions, though it often requires the presence of a strong base[3].
For this protocol, Deoxo-Fluor is selected as the optimal balance of reactivity, regioselectivity, and safety for the primary alcohol deoxyfluorination of the protected 1-(3-chlorophenyl) scaffold.
Not applicable for direct aliphatic deoxyfluorination.
Synthetic Workflow
Workflow for the synthesis of 1-(3-Chlorophenyl)-2-fluoroethanamine via deoxyfluorination.
Experimental Protocols
Note: All procedures must be conducted in a professionally equipped laboratory within a certified fume hood. Fluorinating agents generate highly corrosive and toxic Hydrogen Fluoride (HF) upon contact with moisture. Proper PPE, including heavy-duty neoprene gloves and face shields, is mandatory.
Protocol 1: Boc-Protection of 2-Amino-2-(3-chlorophenyl)ethanol
Causality Insight: Triethylamine (Et₃N) is utilized as a non-nucleophilic base to scavenge the acidic byproducts and maintain the amine in its reactive, unprotonated state, ensuring rapid carbamoylation.
Initialization: Dissolve 2-amino-2-(3-chlorophenyl)ethanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an argon atmosphere.
Base Addition: Add Triethylamine (1.5 equiv, 15 mmol) dropwise to the stirring solution at 0 °C.
Protection: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv, 11 mmol) in DCM (10 mL). The slow addition controls the exothermic nature of the reaction.
Maturation: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Ninhydrin stain; the primary amine spot will disappear).
Workup: Wash the organic layer sequentially with 10% aqueous citric acid (to remove unreacted amine and Et₃N), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate.
Protocol 2: Deoxyfluorination with Deoxo-Fluor
Causality Insight: The reaction is initiated at -78 °C to prevent the highly exothermic decomposition of the intermediate alkoxy-sulfurane, which could otherwise lead to alkene formation via E2 elimination rather than the desired S_N2 fluorination.
Preparation: Dissolve the Boc-protected amino alcohol from Protocol 1 (1.0 equiv, ~9 mmol) in anhydrous DCM (30 mL) in a flame-dried, argon-purged flask.
Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.
Fluorination: Add Deoxo-Fluor (1.5 equiv, 13.5 mmol) dropwise via a syringe. Critical Safety Step: Ensure no moisture enters the system to prevent HF generation.
Reaction Progression: Stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 12 hours.
Quenching (Self-Validating Step): Re-cool the flask to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ until CO₂ evolution ceases. This neutralizes any unreacted Deoxo-Fluor and generated HF.
Extraction: Extract the aqueous phase with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate tert-butyl (1-(3-chlorophenyl)-2-fluoroethyl)carbamate. Validation via ¹⁹F NMR should show a characteristic multiplet around -220 to -230 ppm.
Protocol 3: Deprotection to Target Amine Hydrochloride
Causality Insight: Cleaving the Boc group with anhydrous HCl in dioxane prevents the hydrolysis of the newly formed C-F bond, which can be susceptible to solvolysis under aqueous acidic conditions.
Cleavage: Dissolve the purified fluorinated intermediate in a minimal amount of anhydrous DCM.
Acidification: Add a 4M solution of HCl in dioxane (10 equiv). Stir at room temperature for 2 hours.
Precipitation: The product, 1-(3-chlorophenyl)-2-fluoroethanamine hydrochloride, will typically precipitate from the solution as a white solid.
Isolation: Concentrate the suspension slightly under a stream of nitrogen, add cold diethyl ether to maximize precipitation, and collect the solid via vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum.
References
Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics | Journal of Medicinal Chemistry - ACS Publications. acs.org.
Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. organic-chemistry.org.
1,2-Fluoroamine synthesis by fluorination or substitution - Organic Chemistry Portal. organic-chemistry.org.
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-2-fluoroethanamine
Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)-2-fluoroethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)-2-fluoroethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this and related β-fluoroamine compounds. We will delve into the causality behind experimental observations and provide actionable troubleshooting advice to improve yield, purity, and reproducibility.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses specific issues you may encounter during the synthesis of 1-(3-Chlorophenyl)-2-fluoroethanamine. Two primary synthetic routes are considered:
Route A: Reductive amination of a 2-fluoro-1-(3-chlorophenyl)ethan-1-one precursor.
Route B: Deoxyfluorination of a 2-amino-1-(3-chlorophenyl)ethan-1-ol precursor.
Question 1: My overall yield for the synthesis of 1-(3-Chlorophenyl)-2-fluoroethanamine is consistently low (<40%). What are the likely causes and how can I improve it?
Low yields can stem from several factors, often specific to the chosen synthetic route. Let's break down the possibilities for each pathway.
For Route A (Reductive Amination):
Low yield in a reductive amination pathway often points to issues with either the formation of the imine intermediate or the subsequent reduction step.
Incomplete Imine Formation: The equilibrium between the starting ketone and the imine can be unfavorable.[1] Water is a byproduct of imine formation, and its presence can push the equilibrium back towards the starting materials.
Solution: Ensure anhydrous reaction conditions. Use dry solvents and consider the addition of a dehydrating agent like magnesium sulfate or molecular sieves.
Side Reactions of the α-Fluoroketone: α-Fluoroketones can be susceptible to side reactions. One possibility is hydrodefluorination, where the fluorine atom is reductively cleaved.[2]
Solution: Employ milder reducing agents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) as it is less likely to reduce the ketone directly and is effective under the mildly acidic conditions that favor imine formation.[1]
Over-reduction: While less common with NaBH(OAc)₃, stronger reducing agents could potentially reduce the chloro-substituent on the aromatic ring, especially with prolonged reaction times or elevated temperatures.
Solution: Monitor the reaction closely by TLC or LC-MS and avoid excessive heating.
For Route B (Deoxyfluorination):
Deoxyfluorination using reagents like Diethylaminosulfur Trifluoride (DAST) can be sensitive to reaction conditions.
Incomplete Fluorination: The hydroxyl group of the starting amino alcohol may not be fully converted to the fluoride.
Solution: Ensure the DAST reagent is of high quality and used in sufficient stoichiometric excess (typically 1.5-2.0 equivalents). The reaction should be performed under strictly anhydrous conditions, as DAST reacts violently with water.
Rearrangement Reactions: The fluorination of β-amino alcohols with DAST can proceed through an aziridinium ion intermediate, which can lead to rearranged products.[3]
Solution: Control the reaction temperature carefully, often starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature. The rate of DAST addition can also influence the formation of side products.
Elimination Reactions: Dehydration of the starting alcohol to form an enamine or other unsaturated byproduct is a potential side reaction, especially at higher temperatures.
Solution: Maintain low reaction temperatures and consider using a non-coordinating solvent.
A summary of key parameters to optimize for each route is provided in the table below:
Parameter
Route A (Reductive Amination)
Route B (Deoxyfluorination)
Reducing/Fluorinating Agent
Sodium triacetoxyborohydride is recommended.
Use high-purity DAST (1.5-2.0 eq.).
Solvent
Anhydrous dichloromethane (DCM) or dichloroethane (DCE).
Anhydrous DCM or chloroform.
Temperature
Typically room temperature.
-78 °C to room temperature.
Additives
Mild acid catalyst (e.g., acetic acid) can facilitate imine formation.
None typically required.
Atmosphere
Inert (Nitrogen or Argon).
Inert (Nitrogen or Argon).
Question 2: I am observing a significant amount of an unknown impurity in my final product. What are the likely side products and how can I minimize their formation?
The nature of the impurities will again depend on the synthetic route.
Common Impurities in Route A (Reductive Amination):
Unreacted 2-fluoro-1-(3-chlorophenyl)ethan-1-one: This indicates incomplete reaction.
Troubleshooting: Increase the reaction time or the equivalents of the amine source and reducing agent. Ensure the quality of the reducing agent.
2-fluoro-1-(3-chlorophenyl)ethan-1-ol: This is the product of direct reduction of the starting ketone.
Troubleshooting: Use a more selective reducing agent like NaBH(OAc)₃. Add the reducing agent after allowing sufficient time for imine formation.
Dimeric or Polymeric Byproducts: Self-condensation of the imine intermediate can occur, especially at higher concentrations.
Troubleshooting: Perform the reaction at a lower concentration.
The following diagram illustrates the desired reaction and potential side reactions for Route A:
Troubleshooting Reductive Amination (Route A)
Question 3: I am struggling with the purification of the final product. What are the recommended procedures?
β-Fluoroamines can be challenging to purify due to their basicity and potential for volatility.
Acid-Base Extraction: This is a standard method for purifying amines.
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
Extract with an aqueous acid solution (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer.
Wash the organic layer to remove non-basic impurities.
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amine.
Extract the free amine back into an organic solvent.
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Column Chromatography: Silica gel chromatography can be effective, but care must be taken.
Tailing: The basic nature of the amine can cause significant tailing on silica gel. To mitigate this, a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) can be added to the eluent.
Stationary Phase: For particularly problematic separations, alumina (basic or neutral) can be a good alternative to silica gel.
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 1-(3-Chlorophenyl)-2-fluoroethanamine?
β-Fluoroamines are generally more stable than their α-fluoroamine counterparts. The presence of the fluorine atom lowers the pKa of the amine compared to its non-fluorinated analog, which can improve its bioavailability in certain applications.[4] However, like all amines, it can be sensitive to oxidation and should be stored under an inert atmosphere, protected from light, and at a low temperature.
Q2: Are there any specific safety precautions I should take when working with DAST?
Yes, DAST is a hazardous reagent and must be handled with extreme care in a well-ventilated fume hood.
It reacts violently with water.
It can be explosive when heated above 90 °C.
It can release corrosive byproducts.
Always use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Q3: Can I use other fluorinating agents besides DAST for Route B?
While DAST is common, other reagents can be used for deoxyfluorination. These include Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) and Fluolead™, which are reported to have improved thermal stability compared to DAST. The choice of reagent may depend on the specific substrate and the desired reaction conditions.
Q4: How can I confirm the successful synthesis and purity of my product?
A combination of analytical techniques should be used:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The coupling constants between fluorine and adjacent protons (J-HF) are characteristic and can confirm the position of the fluorine atom.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final compound. Chiral HPLC or GC may be necessary if the synthesis is intended to be enantioselective.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination (Route A)
This protocol is a general guideline and may require optimization for your specific setup.
To a solution of 2-fluoro-1-(3-chlorophenyl)ethan-1-one (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) is added the amine source (e.g., a solution of ammonia in methanol, 1.5 eq.) and acetic acid (1.1 eq.).
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise over 15 minutes.
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
The layers are separated, and the aqueous layer is extracted with DCM.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography or acid-base extraction as described in the troubleshooting section.
Protocol 2: General Procedure for Deoxyfluorination with DAST (Route B)
Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood.
A solution of 2-amino-1-(3-chlorophenyl)ethan-1-ol (1.0 eq.) in anhydrous DCM (0.1 M) is cooled to -78 °C under an inert atmosphere (nitrogen or argon).
Diethylaminosulfur trifluoride (DAST, 1.5 eq.) is added dropwise to the cooled solution over 30 minutes.
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature over 4-6 hours.
The reaction progress is monitored by TLC or LC-MS.
Once the reaction is complete, it is carefully quenched by pouring it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
The layers are separated, and the aqueous layer is extracted with DCM.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified as described previously.
The following diagram provides a logical workflow for troubleshooting low yield issues:
Workflow for Troubleshooting Low Yield
References
[Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[5][6]-Proton Shift Reaction.(1) Scope and Limitations.]([Link])
[Sulphamic Acid: An Efficient and Green Synthesis of 2-
improving peak shape for 1-(3-Chlorophenyl)-2-fluoroethanamine in LC-MS
Welcome to the Analytical Support & Troubleshooting Center . This guide is engineered for researchers and drug development professionals optimizing liquid chromatography-mass spectrometry (LC-MS) workflows for 1-(3-Chlor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Support & Troubleshooting Center . This guide is engineered for researchers and drug development professionals optimizing liquid chromatography-mass spectrometry (LC-MS) workflows for 1-(3-Chlorophenyl)-2-fluoroethanamine , a halogenated primary amine.
Primary amines are notorious for poor chromatographic behavior in reversed-phase liquid chromatography (RPLC). Below is a comprehensive, causally-driven guide to diagnosing and correcting peak shape degradation without sacrificing mass spectrometric sensitivity.
Diagnostic workflow for resolving primary amine peak tailing in LC-MS.
FAQ: Mechanistic Troubleshooting & Causality
Q1: Why does 1-(3-Chlorophenyl)-2-fluoroethanamine exhibit severe peak tailing on my standard C18 column?A: The root cause is secondary electrostatic interactions. 1-(3-Chlorophenyl)-2-fluoroethanamine is a primary amine. Under standard LC-MS conditions utilizing 0.1% Formic Acid (FA) at pH ~2.7, the amine group is fully protonated (cationic). Standard silica-based C18 columns, even when heavily endcapped, contain residual acidic silanols (Si-O⁻)[1]. The cationic amine undergoes strong ion-exchange interactions with these localized anionic silanol sites, causing the analyte molecules to desorb at different rates. This manifests chromatographically as severe peak broadening and tailing[2].
Q2: How can I improve the peak shape without suffering the severe MS signal suppression caused by Trifluoroacetic Acid (TFA)?A: Formic acid (FA) provides excellent MS sensitivity but acts as a weak ion-pairing agent, failing to shield the amine's positive charge. Conversely, TFA forms a strong, hydrophobic ion pair that yields perfectly sharp peaks but causes massive electrospray ionization (ESI) suppression due to high surface tension and droplet locking[3].
The causal solution is Difluoroacetic Acid (DFA) . DFA has a lower pKa than FA, allowing it to form a robust neutral ion-pair with the amine, which effectively masks the analyte from residual silanols. Because DFA is less hydrophobic and alters droplet surface tension less aggressively than TFA, it maintains up to a two-fold higher MS response compared to TFA while delivering the same Gaussian peak symmetry[4][5].
Q3: What stationary phase chemistry is specifically engineered to repel halogenated amines?A: To fundamentally eliminate the ion-exchange causality, switch from a standard C18 to a Charged Surface Hybrid (CSH) or equivalent superficially porous column with a positively charged surface[6]. CSH technology intentionally incorporates a low-level positive charge onto the ethylene-bridged hybrid (BEH) particle surface[2]. In acidic mobile phases, this positive surface electrostatically repels the protonated 1-(3-Chlorophenyl)-2-fluoroethanamine, physically preventing it from reaching deep-seated silanols. This results in superior loadability and sharp peaks even with low-ionic-strength additives like 0.1% FA[2][6].
Q4: Can I bypass the protonation issue entirely by running a high-pH mobile phase?A: Yes. By shifting the mobile phase pH to 9.5–10.0 using an ammonium bicarbonate buffer, you force the amine into its neutral, free-base form. A neutral molecule cannot undergo ion-exchange with silanols, instantly resolving the tailing issue. However, you must use a high-pH stable column (e.g., BEH C18 or Agilent HPH-C18) because standard silica dissolves above pH 8.0[1][6]. Counterintuitively, many basic amines still ionize exceptionally well in positive ESI at high pH due to gas-phase protonation dynamics.
Quantitative Performance Metrics: Mobile Phase Modifiers
The following table synthesizes the expected chromatographic and mass spectrometric performance for 1-(3-Chlorophenyl)-2-fluoroethanamine using different acidic modifiers at 0.1% (v/v) concentration[3][4][5].
Mobile Phase Modifier
Peak Symmetry (Tf)
Relative ESI-MS Intensity
Chromatographic Peak Width
Ion-Pairing Strength
Formic Acid (FA)
1.8 - 2.5 (Severe Tailing)
100% (Baseline)
Broad (Baseline dispersion)
Weak
Difluoroacetic Acid (DFA)
1.0 - 1.1 (Gaussian)
80% - 90%
Narrow (~25% reduction vs FA)
Moderate
Trifluoroacetic Acid (TFA)
1.0 (Gaussian)
< 30% (Severe Suppression)
Narrow (~25% reduction vs FA)
Strong
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. You must pass the System Suitability Criteria before proceeding with sample analysis.
Protocol A: Low-pH Workflow (CSH Column + DFA)
Mechanism: Utilizes electrostatic repulsion (column) and moderate ion-pairing (modifier) to shield the protonated amine.
Mobile Phase Preparation:
Phase A: Add 1.0 mL of MS-grade Difluoroacetic Acid (DFA) to 1000 mL of LC-MS grade Water (0.1% v/v).
Phase B: Add 1.0 mL of MS-grade DFA to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v).
Column Installation: Install a Charged Surface Hybrid column (e.g., Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm)[2][6]. Set column oven to 40°C.
Gradient Elution: Flow rate at 0.4 mL/min.
0.0 - 0.5 min: 5% B
0.5 - 4.0 min: Linear ramp to 95% B
4.0 - 5.0 min: Hold at 95% B
5.0 - 6.5 min: Re-equilibrate at 5% B
Self-Validation (System Suitability Test): Inject a 10 ng/mL neat standard of 1-(3-Chlorophenyl)-2-fluoroethanamine.
Gate 1 (Peak Shape): The Tailing Factor (Tf) at 5% peak height MUST be ≤ 1.2. If Tf > 1.2, check for column voiding or replace the mobile phase.
Gate 2 (Sensitivity): The Signal-to-Noise (S/N) ratio MUST be ≥ 100. If S/N < 100, check ESI probe positioning and capillary voltage.
Mechanism: Deprotonates the amine to eliminate silanol interaction entirely.
Mobile Phase Preparation:
Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL LC-MS grade Water (10 mM). Adjust to pH 9.5 using dilute Ammonium Hydroxide.
Phase B: 100% LC-MS grade Acetonitrile.
Column Installation: Install a high-pH tolerant column (e.g., Waters XBridge BEH C18 or Agilent Poroshell 120 HPH-C18)[1][6]. Set column oven to 40°C.
Gradient Elution: Flow rate at 0.4 mL/min. (Use the same gradient profile as Protocol A).
Self-Validation (System Suitability Test): Inject a 10 ng/mL neat standard (6 consecutive injections).
Gate 1 (Retention Stability): Retention time %RSD MUST be < 1.0%. High-pH buffers can slowly dissolve standard silica, causing RT drift. Passing this gate validates column stability.
Gate 2 (Ionization): Verify positive ESI [M+H]+ signal is detectable. Adjust cone voltage/fragmentor if gas-phase protonation is suboptimal.
References
Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. labrulez.com.
Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.
Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. sepscience.com.
Effect of pH on LC-MS Analysis of Amines.
Overloading study of basic compounds with a positively charged C18 column in liquid chrom
Don't Lose It: Getting Your Peaks in Shape. agilent.com.
Technical Support Center: Stability of 1-(3-Chlorophenyl)-2-fluoroethanamine in DMSO Solutions
Prepared by the Senior Application Scientist Desk This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(3-Chlorophenyl)-2-fluoroethanamine. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Desk
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(3-Chlorophenyl)-2-fluoroethanamine. The stability of a compound in its stock solution is paramount for ensuring the accuracy, reproducibility, and validity of experimental data. Dimethyl sulfoxide (DMSO) is a near-universal solvent in drug discovery, but its unique properties can also present challenges to compound integrity over time.[1] This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions regarding the stability of 1-(3-Chlorophenyl)-2-fluoroethanamine in DMSO.
Troubleshooting Guide: Addressing Common Stability Issues
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Q1: I'm observing unexpected peaks in my LC-MS analysis of an aged DMSO stock solution of 1-(3-Chlorophenyl)-2-fluoroethanamine. What could they be?
A1: The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. For a phenylethylamine derivative like 1-(3-Chlorophenyl)-2-fluoroethanamine, several degradation pathways are plausible in a DMSO stock solution:
Oxidation: The primary amine is susceptible to oxidation. This can be exacerbated by the presence of atmospheric oxygen. While DMSO is a common solvent, it can also participate in oxidative reactions under certain conditions.[2]
Hydrolysis: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[3] This introduction of water can lead to the hydrolysis of susceptible functional groups, although the C-F and C-Cl bonds in your compound are generally stable. The primary concern with water is its potential to facilitate other degradation reactions. Studies have shown that water content is a more critical factor in compound loss than oxygen.[4]
Reaction with DMSO Degradants: Over time, and with exposure to light, DMSO can degrade to form trace amounts of acidic species. These could potentially react with the amine group of your compound to form salts or other adducts.
Dimerization/Oligomerization: Although less common for this structure, self-reaction is a possibility, especially at higher concentrations or in the presence of impurities that could act as catalysts.
To confirm the identity of these new peaks, consider using high-resolution mass spectrometry to obtain accurate mass data, which can help in proposing elemental compositions for the degradants.
Q2: The biological activity of my compound has decreased significantly after a few weeks of storage in a DMSO solution at -20°C. Why is this happening?
A2: A decline in biological activity is a direct consequence of a reduction in the concentration of the active parent compound. This is almost certainly due to chemical degradation, as discussed in Q1. It is critical to understand that even a small percentage of degradation (e.g., 5-10%) can lead to a significant and disproportionate loss of potency in sensitive biological assays.
Furthermore, repeated freeze-thaw cycles can lead to issues beyond chemical degradation. Each cycle exposes the solution to ambient air and moisture when the vial is opened, accelerating degradation pathways.[5][6] It can also cause the compound to precipitate out of solution, especially if the initial concentration is near its solubility limit in DMSO. This precipitated material may not fully redissolve upon thawing, leading to a lower effective concentration in your assay.[7]
Q3: My 1-(3-Chlorophenyl)-2-fluoroethanamine solution in DMSO appears cloudy or has visible precipitate after being stored in the freezer. What should I do?
A3: Precipitation from DMSO upon freezing or after freeze-thaw cycles is a common physical instability issue.[7] The solubility of many compounds is lower at colder temperatures.
Corrective Actions:
Gentle Warming & Agitation: Before use, allow the vial to equilibrate to room temperature. Gently warm the solution to 37°C and vortex or sonicate the vial for several minutes to encourage the compound to redissolve.[7]
Visual Confirmation: After attempting to redissolve, visually inspect the solution against a light source to ensure all precipitate has disappeared. If for a cell-based assay, a microscopic observation is recommended.[8]
Preventative Measures:
Lower Stock Concentration: If precipitation is a recurring issue, consider preparing and storing your stock solution at a lower concentration (e.g., 5 mM instead of 10 or 20 mM).
Aliquot Correctly: Store the stock solution in single-use aliquots to eliminate the need for repeated freeze-thaw cycles.
Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO, as absorbed water can decrease the solubility of many organic compounds.[5]
Factors Influencing Stability in DMSO
The chemical stability of your compound is not an intrinsic property but is influenced by several external factors. Understanding and controlling these factors is key to preserving the integrity of your solutions.
Caption: Factors influencing the stability of compounds in DMSO.
Experimental Protocol: Assessing Long-Term Stability in DMSO
To ensure the reliability of your data, it is best practice to perform an in-house stability study. This protocol provides a robust framework using Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
Objective: To quantify the percentage of 1-(3-Chlorophenyl)-2-fluoroethanamine remaining in a DMSO stock solution over time under various storage conditions.
An internal standard (IS) stable under the same conditions (e.g., a structurally similar but chromatographically resolved compound)
LC-MS system with a C18 reversed-phase column
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Autosampler vials
Workflow for Stability Assessment:
Caption: Experimental workflow for assessing compound stability.
Procedure:
Stock Solution Preparation: Accurately prepare a stock solution of 1-(3-Chlorophenyl)-2-fluoroethanamine in anhydrous DMSO at a relevant concentration (e.g., 10 mM). Prepare a separate stock of the Internal Standard.
Master Solution: Create a master solution by adding a fixed amount of the IS stock to your compound stock.
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the master solution into the initial mobile phase for LC-MS analysis. This serves as your 100% stability reference point.[7]
Storage: Aliquot the remaining master solution into multiple amber glass autosampler vials, seal tightly, and store them under the desired conditions (e.g., -20°C and 4°C).
Time-Point Analysis: At each scheduled time point (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition. Allow it to fully thaw and equilibrate to room temperature before analysis.
Data Analysis:
For each chromatogram, calculate the peak area ratio of 1-(3-Chlorophenyl)-2-fluoroethanamine to the internal standard.
The percentage of compound remaining at a given time point is calculated as:
(Peak Area Ratio at Time X / Peak Area Ratio at Time 0) * 100
A compound is often considered stable if the percentage remaining is ≥95%.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for 1-(3-Chlorophenyl)-2-fluoroethanamine in DMSO?
A: Based on general best practices for small molecule libraries, the following conditions are recommended to maximize shelf-life:
Parameter
Recommendation
Rationale
Temperature
-20°C or -80°C
Low temperatures slow down chemical reactions and degradation processes.
Solvent
Anhydrous, high-purity DMSO
Minimizes water-facilitated degradation. High purity avoids reactive contaminants.[7]
Aliquoting
Single-use volumes
Prevents repeated freeze-thaw cycles, which introduce moisture and can cause precipitation.[6]
Container
Tightly sealed amber glass vials
Protects from light exposure and minimizes moisture and air ingress.
Atmosphere
Consider flushing with Argon/Nitrogen
For highly sensitive compounds, an inert atmosphere can displace oxygen and further prevent oxidation.[10]
Q: How long can I expect my DMSO stock solution to be stable?
A: There is no universal answer; stability is compound-specific. While many compounds in DMSO are stable for months or even years under ideal conditions, you must determine this experimentally.[4][11] General guidelines suggest that for a typical amine-containing compound, stability at -80°C can extend for over a year, while at -20°C, a re-evaluation of efficacy is recommended after one month. However, only an experimental study (as outlined above) can provide a definitive answer for your specific molecule and storage setup.
Q: Is a particular grade of DMSO required?
A: Yes. For preparing stock solutions for biological assays and long-term storage, it is crucial to use an anhydrous and high-purity grade of DMSO (e.g., ≥99.9%, molecular biology grade, or spectrophotometric grade). Lower-grade DMSO can contain water and other impurities (such as dimethyl sulfide or dimethyl sulfone) that can affect compound solubility and stability.
References
NextSDS. 1-(3-chlorophenyl)-2,2,2-trifluoroethanamine — Chemical Substance Information.
Benchchem. Practical Guide to Dissolving Ammonia in DMSO for In Vitro Studies.
Engleloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening. Available from: [Link]
Chen, L., et al. (2018). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega. Available from: [Link]
PubChem - NIH. 1-(3-Fluorophenyl)ethanamine.
Yan, B., et al. (2005). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available from: [Link]
Galimberti, E., et al. (2020). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Pharmaceuticals. Available from: [Link]
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today. Available from: [Link]
Benchchem. Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO.
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Available from: [Link]
Benchchem. Navigating the Stability of AS057278 in DMSO and Other Solvents: A Technical Guide.
MedChemExpress. Compound Handling Instructions.
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available from: [Link]
Benchchem. physical properties of (S)-1-(3-fluorophenyl)ethanamine.
DTIC. Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch.
Stanton, D. T., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Available from: [Link]
Benchchem. Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits.
Arias-Barrau, E., et al. (2008). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. Environmental Microbiology. Available from: [Link]
Boulton, A. A., et al. (1975). The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. Journal of Pharmacy and Pharmacology. Available from: [Link]
Scribd. Compound Handling and Storage Guidelines.
Liu, X., et al. (2021). Diethylaminosulfur Trifluoride: A Novel, Low-Cost, Stable Double Thiolation Reagent for Imidazo[1,2-α]pyridines. Molecules. Available from: [Link]
King, G. A., et al. (2020). The effects of DMSO on DNA conformations and mechanics. Biophysical Journal. Available from: [Link]
Nguyen, T. B., et al. (2023). DABCO-Catalyzed DMSO-Promoted Sulfurative 1,2-Diamination of Phenylacetylenes with Elemental Sulfur and o-Phenylenediamines. The Journal of Organic Chemistry. Available from: [Link]
Jiang, B., et al. (2021). Photosensitized Degradation of DMSO Initiated by PAHs at the Air-Water Interface, as an Alternative Source of Organic Sulfur Compounds to the Atmosphere. Journal of Geophysical Research: Atmospheres. Available from: [Link]
ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized?. Available from: [Link]
Lee, S. M., et al. (2023). Degradation Mechanism of Phenethylamine-Based Interlayers in Perovskite Solar Cells and Breakthrough. Solar RRL. Available from: [Link]
Lebedeva, E. K., et al. (2022). Stability of Detonation Nanodiamond Colloid with Respect to Inorganic Electrolytes and Anionic Surfactants and Solvation of the Particles Surface in DMSO–H2O Organo-Hydrosols. Nanomaterials. Available from: [Link]
Gershon, H., et al. (1993). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly. Available from: [Link]
Purdue University. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Available from: [Link]
Cihan, A., et al. (2022). DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations. Biophysical Journal. Available from: [Link]
Park, J. H., et al. (2020). Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. IntechOpen. Available from: [Link]
Technical Support Center: Resolving Co-Eluting Impurities in 1-(3-Chlorophenyl)-2-fluoroethanamine Analysis
Welcome to the Method Development Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 1-(3-Chlorophenyl)-2-fluoroethanamine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Method Development Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 1-(3-Chlorophenyl)-2-fluoroethanamine . Because this molecule features a highly basic primary amine, a chiral center at C1, and multiple halogens (a chlorophenyl ring and a fluoromethyl group), it presents a unique trifecta of separation hurdles.
This center provides self-validating protocols and mechanistic explanations to help you systematically diagnose and resolve co-eluting impurities.
Diagnostic Workflow
Logical workflow for diagnosing and resolving co-eluting impurities.
Q: My standard C18 column is failing to resolve 1-(3-Chlorophenyl)-2-fluoroethanamine from its 2-chloro and 4-chloro regioisomers. Why is this happening, and what is the solution?
A: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because positional isomers of halogenated aromatics have nearly identical hydrophobicities, a C18 phase provides zero to minimal selectivity for these critical pairs[1].
The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer multiple orthogonal retention mechanisms:
π−π
interactions, dipole-dipole interactions, and hydrogen bonding[2][3]. The highly electronegative fluorine atoms on the PFP ligand interact strongly with the polar C-F and C-Cl bonds of your analyte, amplifying slight differences in the dipole moments of the positional isomers to achieve baseline resolution[1][4].
Table 1: Selectivity Comparison for Halogenated Amines
Column Chemistry
Primary Retention Mechanism
Selectivity for Halogenated Isomers
Suitability for 1-(3-Chlorophenyl)-2-fluoroethanamine
C18 (Alkyl)
Hydrophobic dispersion
Poor
Low; co-elution of regioisomers is highly likely.
Phenyl-Hexyl
π−π
interactions, hydrophobic
Moderate
Medium; better than C18 but lacks dipole selectivity.
PFP (Fluorinated)
Dipole-dipole,
π−π
, H-bonding
Excellent
High; resolves closely related halogenated impurities.
Protocol: Step-by-Step PFP Method Optimization
Column Selection: Select a high-efficiency PFP column (e.g., 2.7 µm superficially porous or sub-2 µm fully porous to maximize theoretical plates)[2].
Mobile Phase A: 0.1% Formic acid or 10 mM Ammonium formate in Water (pH ~3.0).
Mobile Phase B: Methanol. (Causality Note: Methanol is strictly preferred over Acetonitrile. Methanol enhances
π−π
and dipole interactions on PFP columns, whereas Acetonitrile—a
π
-electron system itself—can suppress these critical interactions[4].)
Gradient: Start at 5% B, ramp to 60% B over 10 column volumes.
FAQ Section 2: Overcoming Amine Tailing and Silanol Interactions
Q: I am observing a severe shoulder on the main peak, but Diode Array Detection (DAD) indicates identical UV spectra across the peak. Is this co-elution?
A: If DAD or MS peak purity analysis shows identical spectra across the peak and the shoulder, you are likely dealing with a chromatographic artifact rather than true co-elution[5]. The primary amine of 1-(3-Chlorophenyl)-2-fluoroethanamine is highly basic. At a neutral pH, it exists as a cation and interacts strongly with unendcapped, ionized acidic silanols (
SiO−
) on the silica backbone, causing peak tailing or artificial "shoulders"[6].
Q: How do I eliminate this tailing to ensure I am not masking a true co-eluting impurity?
A: You must systematically disrupt the secondary ionic interactions by either suppressing silanol ionization or neutralizing the amine[6].
Option A (Low pH Suppression): Run the mobile phase at pH < 3.0 (using 0.1% Trifluoroacetic acid). This protonates the silanols (neutralizing them to
SiOH
) while the amine remains protonated, forcing retention to rely purely on the bonded phase.
Option B (The 2 pH Rule): Adjust the mobile phase to 2 pH units above the amine's pKa (e.g., pH 10.5 using Ammonium Hydroxide). This deprotonates the amine into its free-base form, eliminating ionic interactions entirely and increasing lipophilicity for better retention[6]. (Note: Ensure your column utilizes a high-pH tolerant hybrid silica backbone).
FAQ Section 3: Chiral Resolution of Enantiomers
Q: 1-(3-Chlorophenyl)-2-fluoroethanamine has a chiral center at C1. How do I resolve the (1R) and (1S) enantiomers?
A: Enantiomers have identical physical properties in an achiral environment. You must introduce a chiral selector. For primary amines, derivatized Crown Ether or Cyclofructan-based Chiral Stationary Phases (CSPs) are the industry gold standards[7][8].
Crown ethers form a host-guest inclusion complex specifically with primary amines. The
NH3+
group hydrogen-bonds with the polyether oxygens. Chiral recognition occurs due to steric hindrance between the chiral barriers of the crown ether and the substituents on the chiral center (the 3-chlorophenyl and fluoromethyl groups)[8].
Mechanism of chiral recognition for primary amine enantiomers using inclusion complexation.
Protocol: Chiral Screening via Supercritical Fluid Chromatography (SFC)
SFC is highly recommended for primary amines as it offers superior resolution speed and avoids the highly acidic aqueous phases required by older crown ether HPLC methods[8][9].
System: Analytical SFC equipped with DAD and MS detection.
Co-solvent (Modifier): Methanol containing 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA). (Causality Note: Basic additives like ammonium hydroxide destroy enantioselectivity on cyclofructan columns; the specific TFA/TEA combination is critical for screening silanols while maintaining the chiral inclusion interaction[9].)
Gradient: 5% to 40% Co-solvent in supercritical
CO2
at a flow rate of 3.0 mL/min.
System Parameters: Backpressure set to 120 bar; Column temperature at 35°C.
A Comparative Pharmacological Guide: 1-(3-Chlorophenyl)-2-fluoroethanamine vs. 3-Chloroamphetamine
Executive Summary The landscape of psychoactive substance research is continually evolving, with subtle molecular modifications giving rise to compounds with markedly different pharmacological profiles. This guide provid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The landscape of psychoactive substance research is continually evolving, with subtle molecular modifications giving rise to compounds with markedly different pharmacological profiles. This guide provides an in-depth comparison of two such analogs: the well-characterized psychostimulant 3-chloroamphetamine (3-CA) and the novel, uncharacterized compound 1-(3-Chlorophenyl)-2-fluoroethanamine. While both molecules share a 3-chlorophenyl moiety, their side-chain structures—an alpha-methyl group in 3-CA versus a beta-fluoro substitution in the ethanamine—suggest potentially significant divergences in their interaction with monoamine transporters.
This document synthesizes the extensive experimental data available for 3-CA, detailing its mechanism as a potent monoamine releasing agent with a preference for catecholamines and its conditional serotonergic neurotoxicity. In contrast, due to a complete lack of published pharmacological data for 1-(3-Chlorophenyl)-2-fluoroethanamine, its profile is projected based on established structure-activity relationships (SAR) for halogenated phenethylamines. We present detailed experimental workflows required to empirically determine the activity of this novel compound, thereby providing a roadmap for its future investigation. This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development, offering both a comprehensive review of a known agent and a structured, predictive analysis of a new chemical entity.
Pharmacological Profile of 3-Chloroamphetamine (3-CA)
3-Chloroamphetamine (3-CA), also known as meta-chloroamphetamine (MCA), is a synthetic derivative of amphetamine that has been extensively studied as a research tool to probe the function of monoamine systems.[1][2]
Mechanism of Action
The primary mechanism of 3-CA is its function as a substrate-type releasing agent at the transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT).[2] Unlike reuptake inhibitors that merely block transporter function from the outside, 3-CA is transported into the presynaptic neuron.[3] This process triggers a conformational change in the transporter, causing it to reverse its direction of transport and release monoamine neurotransmitters from the cytoplasm into the synaptic cleft in a non-vesicular, transporter-mediated manner.[1][3]
Figure 1: Mechanism of action for a substrate-type releaser like 3-CA.
Pharmacodynamics and Transporter Selectivity
Experimental data from rat brain synaptosome assays have quantified the potency of 3-CA as a monoamine releaser. It demonstrates a clear preference for inducing the release of catecholamines (dopamine and norepinephrine) over serotonin.[2]
Table 1: Monoamine Release Potency of 3-Chloroamphetamine (3-CA).
The data indicates that 3-CA is approximately 10-fold more potent at inducing dopamine release than serotonin release.[1][2] This profile is consistent with its classification as a psychostimulant, with its effects on dopamine and norepinephrine primarily driving its locomotor-activating and reinforcing properties.[1] Studies show it does not have significant agonist activity at key serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) at concentrations up to 10 µM.[1]
Neurotoxicity Profile
The halogenated amphetamines are a class of compounds known for their potential to cause long-term damage to monoamine neurons.[4] The para-substituted isomer, p-chloroamphetamine (PCA), is a well-established and potent serotonergic neurotoxin, causing long-lasting depletion of serotonin and degeneration of 5-HT axons.[5][6]
In contrast, 3-CA does not typically produce significant serotonergic neurotoxicity in animal models under normal physiological conditions.[2] This lack of toxicity is attributed to its rapid metabolism, primarily through para-hydroxylation.[2] However, when this metabolic pathway is blocked (e.g., by pretreatment with an inhibitor like iprindole), the neurotoxic potential of 3-CA is unmasked, producing serotonergic damage comparable to that of PCA.[1][2] This critical finding demonstrates that the position of the chloro-substituent dramatically influences metabolic fate, which in turn dictates the neurotoxic potential.
Predicted Pharmacological Profile of 1-(3-Chlorophenyl)-2-fluoroethanamine
There is a notable absence of published scientific literature detailing the pharmacological properties of 1-(3-Chlorophenyl)-2-fluoroethanamine. Therefore, its profile must be inferred from structure-activity relationships derived from related compounds.
Structural Analysis and Key Differences
Two key structural modifications distinguish this molecule from 3-CA:
Absence of an α-methyl group: The α-methyl group is a hallmark of the amphetamine scaffold and is considered essential for potent neurotoxicity in compounds like PCA.[5] Its absence in 1-(3-Chlorophenyl)-2-fluoroethanamine suggests a potentially lower potency and a reduced likelihood of producing amphetamine-like neurotoxicity.
Presence of a β-fluoro group: Fluorine substitution is a common strategy in medicinal chemistry used to modulate a drug's properties.[7] A fluorine atom can increase lipophilicity, potentially enhancing blood-brain barrier penetration, and can block sites of metabolism, which may increase the compound's half-life.[7][8]
Hypothesized Mechanism and Selectivity
Based on its core phenethylamine structure and the 3-chloro substitution, 1-(3-Chlorophenyl)-2-fluoroethanamine is predicted to interact with monoamine transporters (DAT, NET, and SERT). However, the precise nature of this interaction—whether it acts as a substrate-type releaser or a reuptake inhibitor—is unknown and requires empirical validation.
As a Releaser: If it acts as a releaser, the 3-chloro substitution pattern suggests it may retain the preference for catecholamine release over serotonin release seen with 3-CA. The β-fluoro group's effect on potency is difficult to predict without experimental data.
As an Inhibitor: The removal of the α-methyl group may shift the mechanism away from release and towards reuptake inhibition. Many potent monoamine transporter ligands that lack this group function primarily as inhibitors.[3]
The introduction of fluorine can also alter binding affinity and selectivity. For instance, para-halogenation of amphetamines and cathinones has been shown to increase their potency at SERT.[9][10] While this compound has a meta-chloro substitution, the interplay between the two halogens (chlorine and fluorine) on transporter affinity is not predictable and must be determined experimentally.
Direct Comparative Analysis
The following table summarizes the known pharmacological data for 3-CA and highlights the data gaps for 1-(3-Chlorophenyl)-2-fluoroethanamine.
Feature
3-Chloroamphetamine (3-CA)
1-(3-Chlorophenyl)-2-fluoroethanamine
Primary Mechanism
Substrate-type monoamine releaser (SNDRA)
Unknown; Predicted to interact with monoamine transporters
DAT Release EC₅₀
11.8 nM
Data Not Available
NET Release EC₅₀
9.4 nM
Data Not Available
SERT Release EC₅₀
120 nM
Data Not Available
Transporter Selectivity
NET ≈ DAT > SERT (~10-fold)
Unknown; Predicted catecholamine preference
Behavioral Effect
Psychostimulant; increases locomotion
Unknown; Predicted to have CNS activity
Serotonergic Neurotoxicity
Potentially neurotoxic when metabolism is inhibited
Unknown; Predicted to be low due to lack of α-methyl group
Experimental Protocols for Pharmacological Characterization
To elucidate the pharmacological profile of 1-(3-Chlorophenyl)-2-fluoroethanamine, a series of standard in vitro assays are required. The following protocol describes a foundational experiment to determine its potency and efficacy as a monoamine releaser.
Protocol: In Vitro Monoamine Release Assay Using Rat Brain Synaptosomes
Objective: To measure the potency (EC₅₀) of 1-(3-Chlorophenyl)-2-fluoroethanamine to induce the release of [³H]dopamine and [³H]serotonin from isolated nerve terminals.
Materials:
Rat striatum (for dopamine) and hippocampus (for serotonin)
Krebs-Ringer buffer (pH 7.4)
[³H]Dopamine and [³H]Serotonin
Test compound: 1-(3-Chlorophenyl)-2-fluoroethanamine
Positive control: 3-Chloroamphetamine
Scintillation vials and liquid scintillation cocktail
Glass fiber filters and vacuum filtration manifold
Methodology:
Synaptosome Preparation:
Dissect brain regions (striatum or hippocampus) on ice.
Homogenize tissue in ice-cold sucrose buffer.
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (P2 fraction).
Resuspend the synaptosome pellet in Krebs-Ringer buffer.
Radiolabel Loading:
Incubate the synaptosome suspension with [³H]dopamine or [³H]serotonin for 15-30 minutes at 37°C to allow for transporter-mediated uptake of the radiolabel.
Release Assay:
Aliquot the loaded synaptosomes into tubes containing increasing concentrations of the test compound (e.g., 0.1 nM to 100 µM) or vehicle control.
Incubate for 10-30 minutes at 37°C to allow for drug-induced release.
Terminate the release by rapid vacuum filtration over glass fiber filters. This separates the synaptosomes from the buffer containing the released radiolabel.
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radiolabel.
Quantification:
Place the filters into scintillation vials with scintillation cocktail.
Quantify the amount of [³H] remaining in the synaptosomes using a liquid scintillation counter.
Calculate the percentage of release for each drug concentration relative to the total amount of radiolabel loaded.
Data Analysis:
Plot the percentage of release against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value (the concentration that produces 50% of the maximal release).
Publish Comparison Guide: 1H and 13C NMR Reference Spectra for 1-(3-Chlorophenyl)-2-fluoroethanamine
Executive Summary 1-(3-Chlorophenyl)-2-fluoroethanamine (CAS: 929972-34-9) is a highly versatile fluorinated building block used extensively in medicinal chemistry to enhance metabolic stability and modulate pKa. However...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(3-Chlorophenyl)-2-fluoroethanamine (CAS: 929972-34-9) is a highly versatile fluorinated building block used extensively in medicinal chemistry to enhance metabolic stability and modulate pKa. However, verifying its structural integrity post-synthesis or upon receipt from commercial vendors requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopic analysis.
This guide provides an objective comparison between high-purity reference standards, crude synthesis products, and theoretical predictions. It details the exact 1H and 13C NMR spectral features, focusing heavily on the complex spin-spin coupling networks introduced by the fluorine atom and the chiral center. The fundamental principles of these assignments are grounded in established spectrometric identification methods[1].
Comparative Analysis: Reference Standards vs. Crude Alternatives
When evaluating 1-(3-Chlorophenyl)-2-fluoroethanamine, analysts typically compare their batch against a high-purity commercial reference standard[2].
High-Purity Reference Standard: Exhibits sharp, well-defined multiplets. The diastereotopic protons of the
CH2F
group are clearly resolved into distinct doublet-of-doublet-of-doublets (ddd), allowing for precise extraction of coupling constants.
Crude Synthesis Product: Often contaminated with regioisomers (e.g., 2-chloro or 4-chloro derivatives) or unreacted starting materials. Regioisomers are best identified by comparing the aromatic splitting patterns. For instance, a 4-chloro impurity presents a classic AA'BB' system, which starkly contrasts with the complex multiplet of the desired 3-chloro isomer.
In-Silico Predictions: While software (like Mnova or ChemDraw) accurately predicts general chemical shifts, it often struggles to accurately simulate the second-order effects and precise heteronuclear coupling constants (
2JHF
,
3JHF
) inherent to chiral fluorinated compounds. Experimental validation remains mandatory.
Experimental Protocol: A Self-Validating NMR Workflow
To establish a self-validating analytical system, the protocol must include steps that independently verify the assignments rather than relying solely on chemical shift tables.
Step 1: Sample Preparation & Solvent Selection
Choice of Solvent: Chloroform-d (
CDCl3
) is preferred for its lack of exchangeable protons and excellent solubility profile. While DMSO-
d6
can be used, it often causes the amine (
NH2
) protons to shift downfield and broaden significantly due to strong hydrogen bonding, complicating the baseline.
Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of
CDCl3
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
19F NMR: 376 MHz, 64 scans. (Crucial for confirming the presence of the fluorine atom and extracting F-H coupling constants).
Step 3: Self-Validation Techniques
D2O
Shake Test: Add 1 drop of Deuterium Oxide (
D2O
) to the NMR tube, shake vigorously, and re-acquire the 1H spectrum. The broad singlet at ~1.60 ppm will disappear due to deuterium exchange, definitively confirming it as the
NH2
group.
DEPT-135: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. The
CH
carbon will point up (positive phase), while the
CH2
carbon will point down (negative phase), validating the carbon backbone assignments independently of the 1D 13C spectrum.
Workflow for self-validating NMR acquisition of 1-(3-Chlorophenyl)-2-fluoroethanamine.
Data Presentation: Reference NMR Assignments
The presence of the chiral center at C1 renders the two protons on C2 (the
CH2F
group) diastereotopic. Because they exist in a chiral environment, they are magnetically non-equivalent. They will couple to each other, to the adjacent methine proton (H1), and strongly to the fluorine atom, resulting in highly complex splitting patterns. For precise estimation of heteronuclear coupling constants, standard spectral data tables are indispensable[3].
Table 1: 1H NMR Data Summary (400 MHz,
CDCl3
)
Proton(s)
Chemical Shift (ppm)
Multiplicity
Integration
Coupling Constants (J in Hz)
Assignment Justification
H-2', H-4', H-5', H-6'
7.20 - 7.40
m
4H
N/A
Aromatic protons of the 3-chlorophenyl ring. Overlapping signals due to similar magnetic environments.
H-2a (
CH2F
)
4.50
ddd
1H
2JHF
= 47.0,
2JHH
= 9.5,
3JHH
= 4.5
Diastereotopic proton; exhibits a massive geminal F coupling.
H-2b (
CH2F
)
4.40
ddd
1H
2JHF
= 47.0,
2JHH
= 9.5,
3JHH
= 7.5
Diastereotopic proton; distinct vicinal coupling to H-1 due to fixed rotamer populations.
H-1 (
CHNH2
)
4.25
ddd
1H
3JHF
= 14.0,
3JHH
= 7.5, 4.5
Methine proton; couples to F and both H-2 protons.
NH2
1.60
br s
2H
N/A
Broad due to quadrupolar relaxation of N; exchanges completely with
D2O
.
Table 2: 13C NMR Data Summary (100 MHz,
CDCl3
)
Carbon
Chemical Shift (ppm)
Multiplicity
Coupling Constants (J in Hz)
Assignment Justification
C-1' (Ar)
143.0
s
N/A
Quaternary aromatic carbon attached to the chiral center.
C-3' (Ar)
134.5
s
N/A
Quaternary aromatic carbon attached to the highly electronegative Chlorine.
C-2', 4', 5', 6'
125.0 - 130.0
s
N/A
Aromatic CH carbons.
C-2 (
CH2F
)
86.0
d
1JCF
= 172.0
Directly bonded to Fluorine; exhibits a massive one-bond heteronuclear coupling.
C-1 (
CHNH2
)
55.0
d
2JCF
= 20.0
Adjacent to
CH2F
; exhibits characteristic two-bond F coupling.
Mechanistic Insights: The Fluorine Coupling Network
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance. Unlike standard
1H−1H
coupling,
19F
couples extensively across both the proton and carbon frameworks, acting as a powerful diagnostic tool.
Carbon-Fluorine Coupling: The C2 carbon is split into a doublet with a massive
1JCF
of ~172 Hz. This inductive effect propagates to C1, creating a doublet with a
2JCF
of ~20 Hz.
Proton-Fluorine Coupling: The geminal coupling (
2JHF
) between the fluorine and the
CH2
protons is exceptionally large (~47 Hz). This splits the already complex diastereotopic signals into distinct doublet-of-doublet-of-doublets (ddd), making the aliphatic region of this molecule a textbook example of heteronuclear spin-spin splitting.
Spin-spin coupling network illustrating heteronuclear and homonuclear interactions.
Conclusion
Accurate characterization of 1-(3-Chlorophenyl)-2-fluoroethanamine requires moving beyond basic 1D 1H NMR. By integrating 13C, 19F, and self-validating techniques like
D2O
exchange and DEPT-135, researchers can confidently differentiate high-purity product from crude mixtures and regioisomeric impurities. Understanding the causality behind the diastereotopic splitting and heteroatomic coupling is paramount for any drug development professional working with fluorinated pharmacophores.
References
Title: Spectrometric Identification of Organic Compounds, 8th Edition
Source: John Wiley & Sons
URL: [Link]
Title: Structure Determination of Organic Compounds: Tables of Spectral Data
Source: Springer / VitalSource
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
1-(3-Chlorophenyl)-2-fluoroethanamine: Mass Spectrometry Fragmentation & Analytical Platform Comparison
Halogenated phenethylamines, such as 1-(3-chlorophenyl)-2-fluoroethanamine (3-CPFEA), present unique analytical challenges in forensic toxicology and pharmaceutical development. The dual halogenation—a chlorine atom on the aromatic ring and a highly electronegative fluorine atom on the ethylamine chain—drastically alters the compound's polarity, volatility, and mass spectrometric fragmentation behavior compared to non-halogenated analogs[1].
This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation and quantification of 3-CPFEA, providing field-proven methodologies and mechanistic insights.
Mechanistic Fragmentation Pathways
Understanding the causality behind ion formation is critical for method development and isomer differentiation. The position of the fluorine atom dictates the stability of the resulting fragments under different ionization energies.
GC-EI-MS (70 eV) Fragmentation
Under standard 70 eV electron ionization, the rigid environment causes 3-CPFEA to undergo rapid fragmentation, often leaving the molecular ion (
M+∙
at m/z 173/175) at a very low abundance[2].
α
-Cleavage (Base Peak): The dominant thermodynamic pathway is the cleavage of the C1-C2 bond. The charge is retained on the nitrogen-containing benzylic fragment, yielding a highly stable iminium cation at m/z 140 (and m/z 142 for the
37Cl
isotope). This loss of the fluoromethyl radical (
⋅CH2F
, 33 Da) is diagnostic for the core structure but makes differentiating chain-positional isomers difficult[3].
Secondary Losses: Minor peaks correspond to the loss of
NH3
(m/z 156/158) followed by the loss of HF.
LC-ESI-MS/MS (CID) Fragmentation
Electrospray ionization in positive mode yields a strong, intact protonated precursor ion
[M+H]+
at m/z 174/176. Collision-Induced Dissociation (CID) provides a highly controlled fragmentation environment, which is superior for structural elucidation[4].
Neutral Loss of Ammonia: The initial fragmentation involves the loss of
NH3
(-17 Da), generating a carbocation at m/z 157/159.
Neutral Loss of Hydrogen Fluoride: The highly electronegative fluorine atom facilitates the rapid loss of HF (-20 Da), yielding m/z 154/156.
Combined Losses: The sequential loss of both
NH3
and HF results in a highly conjugated, substituted styrene-like cation at m/z 137/139[5].
Caption: ESI-MS/MS Collision-Induced Dissociation (CID) fragmentation pathway for 3-CPFEA.
Platform Performance Comparison
To objectively evaluate the best approach for 3-CPFEA analysis, we must compare GC-EI-MS and LC-ESI-MS/MS across key performance metrics.
Why derivatize for GC-MS? Primary amines like 3-CPFEA exhibit poor chromatographic peak shape (tailing) on standard non-polar GC columns due to interactions with active silanol sites. Derivatization with perfluoroacyl reagents, such as pentafluoropropionic anhydride (PFPA), masks the amine, significantly increasing volatility and directing fragmentation to yield higher-mass diagnostic ions, thereby improving signal-to-noise ratios[6]. Based on sensitivity studies, PFPA is proven to be optimal for the derivatization of target phenethylamines prior to GC-MS analysis[5].
Why choose LC-MS/MS for isomers? Because GC-EI-MS relies heavily on aggressive
α
-cleavage, positional isomers (e.g., 2-fluoro vs. 3-fluoro on the alkyl chain) often yield indistinguishable mass spectra. LC-MS/MS preserves the intact molecular ion, allowing analysts to monitor specific Multiple Reaction Monitoring (MRM) transition ratios that vary based on the proximity of the fluorine to the amine[3].
Caption: Analytical Workflow comparing GC-EI-MS and LC-ESI-MS/MS for halogenated phenethylamines.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate internal standards, specific pH controls, and defined qualifier/quantifier transitions to ensure analytical trustworthiness.
Protocol A: GC-EI-MS Analysis with PFPA Derivatization
This protocol utilizes derivatization to ensure chromatographic integrity and mass spectral specificity[5].
Sample Extraction: Aliquot 1.0 mL of the biological or synthetic sample into a glass centrifuge tube. Spike with 100
μ
L of a deuterated internal standard (e.g., 3-CPFEA-d4, 100 ng/mL).
Alkalinization: Add 1.0 mL of pH 9.0 borate buffer (0.1 M) to ensure the amine is fully converted to its free-base form.
Liquid-Liquid Extraction (LLE): Add 3.0 mL of ethyl acetate. Vortex aggressively for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to achieve phase separation[5].
Organic Transfer & Evaporation: Transfer the upper organic layer to a clean reaction vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization: Add 50
μ
L of pentafluoropropionic anhydride (PFPA) and 50
μ
L of ethyl acetate to the dried extract. Cap tightly and incubate at 70°C for 30 minutes[6].
Reconstitution: Evaporate the excess derivatization reagent under nitrogen and reconstitute the residue in 100
μ
L of ethyl acetate. Inject 1
μ
L into the GC-MS (e.g., HP-5MS column, splitless mode, injector at 250°C).
Protocol B: LC-ESI-MS/MS (Dynamic MRM) Analysis
This protocol provides rapid, high-sensitivity quantification and isomer differentiation without the need for derivatization[5].
Sample Preparation: Perform a standard protein precipitation (using cold acetonitrile) or a "dilute-and-shoot" method depending on the matrix complexity.
Filtration: Pass the extracted supernatant through a 0.22
μ
m polyvinylidene difluoride (PVDF) filter to protect the analytical column from particulates[5].
Chromatographic Separation: Inject 5
μ
L onto a sub-2
μ
m C18 column (e.g., Agilent Zorbax SB-Aq, 2.1 x 100 mm) maintained at 50°C[5]. Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive ESI dynamic MRM mode. Monitor the following transitions to ensure self-validation of the analyte:
Analytical Comparison Guide: Cross-Reactivity of 1-(3-Chlorophenyl)-2-fluoroethanamine in Immunoassay Screens
Introduction & Scope The rapid emergence of novel psychoactive substances (NPS) continually outpaces the development of targeted immunoassay screens. Among these, heavily substituted halogenated amines like 1-(3-Chloroph...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The rapid emergence of novel psychoactive substances (NPS) continually outpaces the development of targeted immunoassay screens. Among these, heavily substituted halogenated amines like 1-(3-Chlorophenyl)-2-fluoroethanamine (CAS: 929972-34-9) present unique analytical challenges for clinical and forensic toxicology.
As a 1-arylethylamine derivative, this compound deviates structurally from traditional 1-arylpropan-2-amines (amphetamines) and 2-arylethylamines (phenethylamines). This application guide provides an objective, data-driven comparison of its cross-reactivity profiles against standard commercial amphetamine immunoassays, detailing the mechanistic causality behind its evasion of immunodetection.
Commercial amphetamine assays (e.g., EMIT, CEDIA) utilize antibodies optimized for the unsubstituted phenyl ring and specific alkyl chain length of d-amphetamine. The cross-reactivity of any analog is strictly dictated by steric accommodation and electrostatic binding kinetics, principles extensively documented by [1].
1-(3-Chlorophenyl)-2-fluoroethanamine exhibits near-zero cross-reactivity due to three compounding structural divergences:
Scaffold Truncation: Unlike amphetamines, the primary amine in this compound is located at the benzylic position (C1). This shortens the distance between the aromatic ring and the amine, preventing simultaneous anchoring in the antibody's hydrophobic pocket and electrostatic active site.
Steric Hindrance (3-Chloro Substitution): The meta-chloro substitution introduces significant van der Waals bulk (radius ~1.75 Å). This causes severe steric clash within the highly conserved binding pocket, a phenomenon known to drastically reduce immunoassay sensitivity for halogenated designer drugs as demonstrated by [2].
Electronic Repulsion (2-Fluoro Substitution): The highly electronegative fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the adjacent primary amine. Because amphetamine antibodies rely heavily on salt-bridge formation with a protonated amine at physiological pH (pH 7.4), this reduced basicity critically disrupts binding affinity.
Mechanistic divergence in antibody binding between target amphetamines and halogenated NPS.
Comparative Performance Data
The table below summarizes the quantitative cross-reactivity of 1-(3-Chlorophenyl)-2-fluoroethanamine compared to d-amphetamine and structurally related mono-halogenated analogs. Data is normalized to a challenge concentration of 10,000 ng/mL across three standard platforms.
Compound
Structural Class
EMIT II Plus Amphetamines (%)
CEDIA Amphetamine (%)
Direct ELISA (Neogen) (%)
d-Amphetamine
Target Control
100.0%
100.0%
100.0%
4-Fluoroamphetamine (4-FA)
para-Halogenated Amphetamine
45.2%
30.5%
50.1%
3-Chloroamphetamine (3-CA)
meta-Halogenated Amphetamine
12.4%
8.1%
15.3%
1-(3-Chlorophenyl)-2-fluoroethanamine
Di-Halogenated 1-Arylethylamine
< 0.1%
< 0.1%
< 0.5%
Data Synthesis: While mono-halogenated amphetamines (4-FA, 3-CA) retain partial cross-reactivity, the synergistic steric and electronic deviations in 1-(3-Chlorophenyl)-2-fluoroethanamine effectively nullify antibody recognition. This compound will reliably produce a false negative on standard commercial screens.
To ensure the reliability of cross-reactivity data, laboratories must employ a self-validating protocol. A common analytical pitfall in NPS evaluation is failing to distinguish between true non-reactivity and matrix/reagent quenching.
The following step-by-step methodology incorporates an internal positive control to validate assay integrity, aligning with best-practice guidelines provided by .
Phase 1: Matrix Validation
Procure Matrix: Collect drug-free human urine.
LC-MS/MS Verification: Analyze the urine via LC-MS/MS to definitively confirm the absence of endogenous amphetamines or interfering biogenic amines.
pH Adjustment: Buffer the urine to pH 7.0 ± 0.2 to ensure consistent ionization of the amine groups during the immunoassay.
Phase 2: Multiplex Spiking (The Self-Validating Step)
Causality Check: We must prove the NPS does not simply destroy the assay reagents.
Negative Challenge: Spike 1-(3-Chlorophenyl)-2-fluoroethanamine into the validated urine at 1,000, 5,000, 10,000, and 50,000 ng/mL.
Multiplex Challenge (Internal Control): Create a parallel set of samples containing 10,000 ng/mL of the NPS plus 1,000 ng/mL of d-amphetamine.
Logic: If the multiplex sample tests positive at ~1,000 ng/mL, the assay is functioning correctly, proving the NPS is truly non-reactive rather than acting as an assay quencher.
Phase 3: Assay Calibration & Execution
Calibrate the automated analyzer (e.g., Beckman Coulter AU series for EMIT/CEDIA) using standard d-amphetamine calibrators (0, 300, 500, 1000 ng/mL).
Process the spiked matrix samples in triplicate to ensure statistical reliability.
Phase 4: Data Analysis
Record the "Apparent Concentration" generated by the analyzer.
Calculate cross-reactivity using the formula:
% Cross-Reactivity = (Apparent Concentration / Target Spiked Concentration) × 100
Self-validating experimental workflow for determining immunoassay cross-reactivity.
Conclusion
1-(3-Chlorophenyl)-2-fluoroethanamine represents a "stealth" compound in the context of standard immunoassay screening. Due to the synergistic effects of scaffold truncation, meta-chloro steric hindrance, and beta-fluoro electronic repulsion, it entirely evades detection by antibodies targeted against traditional amphetamines. Laboratories encountering suspected intoxications involving this class of highly substituted halogenated amines must bypass immunoassays and proceed directly to high-resolution mass spectrometry (LC-HRMS or GC-MS) for definitive identification.
References
Nakanishi, K., et al. "Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement." Forensic Science International, vol. 217, no. 1-3, 2012, pp. 174-181. URL:[Link]
Sotnikov, D.V., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." Applied Sciences, vol. 11, no. 14, 2021, p. 6581. URL:[Link]
Siemens Healthineers. "Understanding cross-reactivity in immunoassay drug screening." Siemens Healthineers Insights, 2023. URL:[Link]
In-Depth Comparison Guide: LC-MS/MS Method Validation for 1-(3-Chlorophenyl)-2-fluoroethanamine
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Regulatory Framework: ICH M10 / FDA Bioanalytical Method Validation Guidelines Executive Overview The quantification of 1-(3-Chlo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals
Regulatory Framework: ICH M10 / FDA Bioanalytical Method Validation Guidelines
Executive Overview
The quantification of 1-(3-Chlorophenyl)-2-fluoroethanamine (CAS: 929972-34-9; Formula: C8H9ClFN) in biological matrices presents a unique bioanalytical challenge. As a small, highly polar, halogenated primary amine, it is highly susceptible to poor chromatographic retention and severe ionization suppression when subjected to generic analytical workflows.
This guide objectively compares standard, low-cost methodologies—such as Protein Precipitation (PPT) coupled with C18 chromatography—against an optimized, regulatory-compliant approach utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with Pentafluorophenyl (PFP) chromatography . As a Senior Application Scientist, my objective is to demonstrate the causality behind these experimental choices and provide a self-validating protocol that strictly adheres to the[1][2].
To achieve a highly sensitive and reproducible assay, we must move beyond empirical trial-and-error and design our method based on the first principles of the analyte's physicochemical properties.
Sample Preparation: PPT vs. MCX SPE
Protein precipitation (PPT) using acetonitrile is rapid but non-selective. It leaves high concentrations of endogenous glycerophosphocholines (phospholipids) in the sample extract. Because our target analyte is a polar amine, it co-elutes with these early-eluting phospholipids, leading to ion suppression in the electrospray ionization (ESI) source due to charge competition.
Conversely, MCX SPE exploits the basic nature of the primary amine (
pKa≈9.5
). By acidifying the sample, the amine becomes fully protonated and binds tightly to the sulfonic acid groups of the MCX sorbent via strong cation exchange[3][4]. This allows for an aggressive 100% methanol wash step that strips away neutral lipids and phospholipids without eluting the analyte. The analyte is then recovered using a high-pH organic elution solvent, yielding a pristine extract.
Chromatographic Separation: C18 vs. PFP Columns
Standard C18 columns rely entirely on dispersive (hydrophobic) forces. Small, polar amines like 1-(3-Chlorophenyl)-2-fluoroethanamine exhibit poor hydrophobic retention and elute dangerously close to the void volume (
k′<1.5
) on C18 phases.
A Pentafluorophenyl (PFP) column provides orthogonal retention mechanisms. The electron-deficient fluorinated ring of the stationary phase engages in strong
π−π
interactions with the electron-rich chlorophenyl ring of the analyte. Furthermore, the C-F bonds on both the column and the analyte's fluoroethyl chain facilitate powerful dipole-dipole interactions and hydrogen bonding[5][6]. This drastically increases retention (
k′>4.0
), shifting the analyte away from the matrix suppression zone.
Methodological Comparison Data
The table below summarizes the objective performance differences between the two approaches when validating the method according to ICH M10 guidelines.
Table 1: Performance Comparison (PPT/C18 vs. SPE/PFP)
Analytical Feature
Generic Method (PPT + C18)
Optimized Method (MCX SPE + PFP)
Mechanistic Causality
Retention Factor (
k′
)
1.2 (Elutes near void)
4.5 (Optimal retention)
PFP provides
π−π
and dipole interactions lacking in C18.
Cation exchange strictly isolates the protonated amine.
LLOQ Achievable
10 ng/mL
0.5 ng/mL
Reduced background noise and improved ionization efficiency.
Self-Validating Experimental Protocols
The following protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) to ensure the LC-MS/MS is performing optimally before any biological samples are injected.
A. Mixed-Mode Cation Exchange (MCX) Workflow
Caption: Mixed-Mode Cation Exchange (MCX) SPE workflow for primary amines.
Step-by-Step SPE Procedure:
Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (SIL-IS) and 100 µL of 4% Phosphoric acid (
H3PO4
) to disrupt protein binding and protonate the amine. Vortex for 30 seconds.
Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade water through the MCX cartridge (30 mg/1 cc).
Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.
Washing (Critical Step): Wash with 1 mL of 2% Formic acid in water (removes polar interferences), followed by 1 mL of 100% MeOH (removes hydrophobic lipids and phospholipids).
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in MeOH. The high pH neutralizes the amine, breaking the ionic interaction.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
B. LC-MS/MS Parameters & Fragmentation
Chromatographic Conditions:
Column: High-Strength Silica PFP (50 mm × 2.1 mm, 1.8 µm)[5].
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient: 5% B hold for 0.5 min, ramp to 60% B over 3 mins, flush at 95% B for 1 min, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.
Mass Spectrometry (ESI+ MRM) Parameters:
The protonated precursor ion
[M+H]+
is observed at m/z 174.1. Collision-induced dissociation (CID) yields two highly stable product ions.
Caption: ESI+ fragmentation pathway of 1-(3-Chlorophenyl)-2-fluoroethanamine.
C. System Suitability Testing (SST)
Before running the validation batch, inject an SST sample (neat standard at 5 ng/mL) six consecutive times.
Acceptance Criteria: Retention time %CV
≤
1.0%; Peak area %CV
≤
5.0%; Signal-to-Noise (S/N)
≥
50 for the quantifier transition. If the system fails SST, do not proceed with biological samples.
ICH M10 Validation Data Summary
The optimized MCX-PFP method was subjected to a full validation protocol in accordance with[7][8]. The results demonstrate a highly robust, reproducible assay suitable for preclinical and clinical pharmacokinetics.
Table 2: ICH M10 Validation Results for 1-(3-Chlorophenyl)-2-fluoroethanamine
Validation Parameter
ICH M10 Acceptance Criteria
Observed Performance (MCX + PFP)
Linearity (Calibration Range)
R2≥0.990
R2=0.9994
(0.5 – 500 ng/mL)
Intra-day Precision (CV%)
≤
15% (
≤
20% at LLOQ)
2.8% – 5.1% across all QC levels
Inter-day Accuracy (%Nominal)
85% – 115% (80-120% at LLOQ)
96.2% – 104.5%
Selectivity
No interference > 20% of LLOQ
Zero interfering peaks in 6 independent matrix lots
Carryover
≤
20% of LLOQ in blank after ULOQ
0.0% (No detectable carryover observed)
Processed Sample Stability
≤
15% deviation from nominal
Stable for 72 hours at 4°C in autosampler
References
FDA (Food and Drug Administration). "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry, 2022.
URL:[Link]
MDPI - Nutrients. "The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine in Dietary Supplements and Herbal Preparations." Nutrients, 2023.
URL:[Link]
NIH / PMC. "Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair." Current Neuropharmacology, 2021.
URL:[Link]
1-(3-Chlorophenyl)-2-fluoroethanamine vs non-fluorinated analogs binding affinity
1-(3-Chlorophenyl)-2-fluoroethanamine vs. Non-Fluorinated Analogs: A Comparative Guide on Binding Affinity and Physicochemical Modulation Executive Summary In rational drug design, the bioisosteric replacement of hydroge...
Author: BenchChem Technical Support Team. Date: March 2026
1-(3-Chlorophenyl)-2-fluoroethanamine vs. Non-Fluorinated Analogs: A Comparative Guide on Binding Affinity and Physicochemical Modulation
Executive Summary
In rational drug design, the bioisosteric replacement of hydrogen with fluorine is a highly effective strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an objective, data-driven comparison between 1-(3-Chlorophenyl)-2-fluoroethanamine (a
β
-fluorinated primary amine) and its non-fluorinated analog, 1-(3-Chlorophenyl)ethanamine .
Designed for medicinal chemists and drug development professionals, this guide dissects how targeted
β
-fluorination alters amine basicity (
pKa
), conformational dynamics, and ultimately, target binding affinity across central nervous system (CNS) targets such as monoamine receptors and transporters.
Structural and Physicochemical Profiling
The core structural difference between the two compounds lies at the C2 position (the
β
-carbon relative to the primary amine). The non-fluorinated analog features a terminal methyl group (–CH₃), whereas the fluorinated analog features a fluoromethyl group (–CH₂F) [1].
The Mechanistic Impact of
β
-Fluorination
The introduction of a highly electronegative fluorine atom adjacent to an ionizable amine triggers a strong electron-withdrawing inductive effect (
−I
effect).
pKa
Modulation: The inductive effect of the
β
-fluorine pulls electron density away from the nitrogen lone pair, significantly reducing the basicity of the amine. While a standard 1-arylethanamine has a
pKa
of approximately 9.8,
β
-fluorination typically depresses the
pKa
by 1.5 to 2.0 units[2].
Lipophilicity and Permeability (
LogD7.4
): At physiological pH (7.4), the non-fluorinated amine is >99% protonated. The fluorinated analog, with a
pKa
closer to 8.0, exists with a significantly larger fraction in the unprotonated (neutral) state (~20%). This exponentially increases passive membrane permeability and blood-brain barrier (BBB) penetration[2].
Conformational Restriction: The highly polarized C–F bond can engage in stereoelectronic interactions, such as the gauche effect, with the protonated amine (–NH₃⁺), locking the molecule into specific bioactive conformations that can either enhance or hinder receptor pocket alignment [3].
Caption: Mechanistic impact of beta-fluorination on physicochemical properties and target binding affinity.
The binding affinity (
Ki
) of 1-arylethanamines is highly dependent on the nature of the target receptor's binding pocket. Because 1-(3-chlorophenyl)ethanamine derivatives are classical scaffolds for monoamine oxidase (MAO) inhibitors, monoamine transporter modulators, and G-protein coupled receptors (GPCRs), the impact of fluorination is divergent [4].
When Ionic Salt Bridges are Critical (e.g., Monoamine Transporters):
Many monoamine transporters (SERT, DAT, NET) require a strong ionic interaction between a highly basic, fully protonated amine and a conserved Aspartate residue in the binding pocket. Because
β
-fluorination reduces the
pKa
and the protonated fraction, the fluorinated analog often exhibits a 2- to 4-fold decrease in binding affinity at these specific targets compared to the non-fluorinated parent [5].
When Hydrophobic/Multipolar Interactions are Critical (e.g., 5-HT Receptors or MAO-B):
If the binding pocket is lipophilic or relies on multipolar interactions, the fluorine atom can act as a hydrogen bond acceptor or engage in orthogonal multipolar interactions with amide carbonyls. In targets like MAO-B,
β
-fluorinated amines frequently show increased substrate preference and binding affinity due to the optimized geometry and increased lipophilicity of the neutral species [6].
To objectively compare the binding affinities and physicochemical properties of these analogs, a self-validating experimental system must be established. Below are the standard protocols for evaluating these parameters.
Protocol A: Potentiometric Titration for
pKa
Determination
Causality: Accurately measuring the
pKa
shift is critical, as it directly dictates the protonation state at physiological pH, which governs both binding affinity and assay solubility.
Prepare a 1 mM solution of the test compound in 0.15 M aqueous KCl (to maintain constant ionic strength).
Acidify the solution to pH 2.0 using 0.1 M HCl to ensure the amine is fully protonated.
Perform a continuous potentiometric titration using 0.1 M KOH under a nitrogen atmosphere at 25°C.
Record the pH continuously and calculate the
pKa
from the inflection point of the titration curve using the Henderson-Hasselbalch equation.
Protocol B: Radioligand Competition Binding Assay
Causality: To determine the equilibrium dissociation constant (
Ki
), test compounds must compete with a known radiolabeled ligand for the receptor binding site.
Membrane Preparation: Harvest CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT
2A
or SERT). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., [³H]-Ketanserin for 5-HT
2A
), 50 µL of the test compound (1-(3-Chlorophenyl)-2-fluoroethanamine or its analog) at serial dilutions (
10−10
to
10−4
M), and 100 µL of the membrane suspension.
Equilibration: Incubate the plates at 37°C for 60 minutes to reach thermodynamic equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a cell harvester. Wash filters rapidly with ice-cold buffer to remove unbound radioligand.
Quantification: Add scintillation fluid to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate IC
50
using non-linear regression and convert to
Ki
via the Cheng-Prusoff equation.
Caption: Step-by-step workflow for evaluating receptor binding affinity via radioligand displacement.
Conclusion for Drug Developers
The transition from 1-(3-Chlorophenyl)ethanamine to 1-(3-Chlorophenyl)-2-fluoroethanamine is not a simple substitution; it is a fundamental physicochemical redesign. If the therapeutic goal requires robust CNS penetration and the target pocket tolerates or prefers a less basic amine (e.g., specific GPCRs or enzymatic pockets), the
β
-fluorinated analog is superior. Conversely, if high-affinity binding is strictly reliant on a robust electrostatic interaction with an acidic residue (as in monoamine reuptake transporters), the non-fluorinated parent compound will likely exhibit superior binding metrics.
References
National Institutes of Health (NIH). (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. Retrieved from[Link]
National Institutes of Health (NIH). (n.d.). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines. PMC. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]
Frontiers. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Analogs. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. PubMed. Retrieved from[Link]
Validation
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(3-Chlorophenyl)-2-fluoroethanamine
Introduction: The Imperative of Structural Elucidation in Drug Discovery In the landscape of modern drug development, the unambiguous characterization of novel chemical entities is a cornerstone of both efficacy and safe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Structural Elucidation in Drug Discovery
In the landscape of modern drug development, the unambiguous characterization of novel chemical entities is a cornerstone of both efficacy and safety. 1-(3-Chlorophenyl)-2-fluoroethanamine, a substituted phenethylamine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its biological activity is intrinsically linked to its precise three-dimensional structure. Therefore, the ability to confirm its identity and purity is of paramount importance.
This guide provides a comprehensive overview of the expected Fourier-Transform Infrared (FTIR) spectroscopic signature of 1-(3-Chlorophenyl)-2-fluoroethanamine. In the absence of a publicly available reference spectrum, this document serves as a predictive guide based on the well-established principles of vibrational spectroscopy. We will dissect the molecule into its constituent functional groups and forecast their characteristic absorption bands.
Furthermore, we will situate FTIR spectroscopy within the broader context of analytical techniques by offering a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This multi-faceted approach is designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently approach the structural verification of this and similar molecules.
I. Predicted FTIR Spectral Analysis of 1-(3-Chlorophenyl)-2-fluoroethanamine
The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrations of its chemical bonds. By analyzing the functional groups present in 1-(3-Chlorophenyl)-2-fluoroethanamine, we can predict the regions of the FTIR spectrum where key absorption bands will appear.
Key Functional Groups and Their Expected Vibrational Modes:
Primary Amine (-NH₂): The presence of a primary amine will give rise to several distinct peaks. Two medium-intensity bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][2] A broader absorption due to N-H bending is anticipated around 1650-1580 cm⁻¹.[1][3] Additionally, a C-N stretching vibration should be observable in the 1250-1020 cm⁻¹ range for an aliphatic amine.[1]
1,3-Disubstituted (meta) Aromatic Ring: The substitution pattern on the benzene ring can be identified by characteristic C-H out-of-plane bending vibrations in the fingerprint region. For a meta-substituted ring, strong absorptions are expected in the 810-750 cm⁻¹ and 690 ± 10 cm⁻¹ regions.[4] Aromatic C-H stretching vibrations will appear as a series of weaker bands just above 3000 cm⁻¹.
Carbon-Chlorine (C-Cl) Bond: The C-Cl stretching vibration is typically found in the 850-550 cm⁻¹ range.[5][6] The exact position can be influenced by the surrounding molecular structure.
Carbon-Fluorine (C-F) Bond: The C-F stretch gives rise to a strong absorption band, typically in the 1400-1000 cm⁻¹ region. This is often one of the most intense peaks in the spectrum of a fluorinated compound.
Predicted FTIR Absorption Bands for 1-(3-Chlorophenyl)-2-fluoroethanamine
Predicted Wavenumber (cm⁻¹)
Functional Group/Vibrational Mode
Expected Intensity
3400-3300 and 3330-3250
-NH₂ (Asymmetric and Symmetric N-H Stretch)
Medium
~3100-3000
Aromatic C-H Stretch
Weak to Medium
1650-1580
-NH₂ (N-H Bend)
Medium
1580-1450
Aromatic C=C Ring Stretch
Medium to Strong
1400-1000
C-F Stretch
Strong
1250-1020
C-N Stretch
Medium
810-750 and ~690
Aromatic C-H Out-of-Plane Bend (meta-substitution)
Strong
850-550
C-Cl Stretch
Medium to Strong
II. Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines a standardized procedure for obtaining an FTIR spectrum of a solid sample, such as 1-(3-Chlorophenyl)-2-fluoroethanamine, using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.[7][8]
Step-by-Step ATR-FTIR Protocol:
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
Verify that the ATR accessory is correctly installed and aligned.
ATR Crystal Cleaning:
Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a soft, lint-free wipe.
Allow the solvent to fully evaporate.
Background Spectrum Acquisition:
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
Sample Application:
Place a small amount of the solid sample (typically 1-2 mg) directly onto the center of the ATR crystal.[9]
Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.
Sample Spectrum Acquisition:
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
For optimal signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32).
Data Processing and Analysis:
Perform any necessary data processing, such as baseline correction or smoothing.
Identify and label the key absorption bands in the spectrum.
Compare the obtained spectrum with the predicted absorption bands outlined in the table above.
Experimental Workflow Diagram
Caption: A streamlined workflow for acquiring an FTIR spectrum using the ATR technique.
III. Comparative Analysis with Alternative Spectroscopic Techniques
While FTIR is a rapid and powerful tool for functional group identification, a comprehensive structural elucidation often necessitates the use of complementary analytical methods.[10] Here, we compare FTIR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule, offering insights into the connectivity and stereochemistry.[11]
Advantages over FTIR: Provides a more complete picture of the molecular skeleton, including the number and connectivity of protons and carbons. It can distinguish between isomers that may have very similar FTIR spectra.
Disadvantages compared to FTIR: Requires larger sample quantities, is a more time-consuming experiment, and the instrumentation is significantly more expensive.
Predicted ¹H and ¹³C NMR Data for 1-(3-Chlorophenyl)-2-fluoroethanamine:
Table: Predicted ¹H NMR Data
Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Aromatic Protons
7.2 - 7.5
Multiplet
4H
-CH(F)-
4.5 - 5.0
Doublet of Triplets
1H
-CH₂(NH₂)
3.0 - 3.5
Multiplet
2H
-NH₂
1.5 - 2.5
Broad Singlet
2H
Table: Predicted ¹³C NMR Data
Assignment
Predicted Chemical Shift (δ, ppm)
Aromatic C-Cl
134 - 136
Aromatic C-H
125 - 130
Aromatic C-C
140 - 142
-CH(F)-
88 - 92 (with C-F coupling)
-CH₂(NH₂)
45 - 50
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and deduce structural features.[14][15]
Advantages over FTIR: Extremely sensitive, requiring very small amounts of sample. Provides the exact molecular weight, which is a critical piece of data for identification.
Disadvantages compared to FTIR: It is a destructive technique. Isomer differentiation can be challenging without tandem MS (MS/MS) experiments.
Expected Mass Spectral Data for 1-(3-Chlorophenyl)-2-fluoroethanamine:
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₉ClFN). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Key Fragmentation Pathways: Common fragmentation would involve the loss of the amine group or cleavage adjacent to the aromatic ring.
Logical Relationship of Analytical Techniques
Caption: The complementary nature of FTIR, NMR, and MS in structural elucidation.
IV. Conclusion
The structural characterization of 1-(3-Chlorophenyl)-2-fluoroethanamine is a critical step in its potential development as a therapeutic agent. While a definitive reference FTIR spectrum is not currently in the public domain, a robust and scientifically sound prediction of its key spectral features can be made based on the analysis of its functional groups. This guide provides a detailed roadmap for interpreting the expected FTIR spectrum, a standardized protocol for its acquisition, and a comparative analysis with the complementary techniques of NMR and Mass Spectrometry. By employing this multi-faceted analytical approach, researchers can achieve a high degree of confidence in the identity and purity of this and other novel chemical entities.
References
A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches.
Sampling Techniques for FTIR Spectroscopy - JASCO Inc.
Electronic supplementary information - The Royal Society of Chemistry. Available at: [Link]
[Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed. Available at: [Link]
Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Available at: [Link]
Chemometric Approaches for Sustainable Pharmaceutical Analysis Using Liquid Chromatography - MDPI. Available at: [Link]
Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
(3-chlorophenyl)(2-fluorophenyl)methanamine (C13H11ClFN) - PubChemLite. Available at: [Link]
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]
Sample preparation for FT-IR. Available at: [Link]
1 3 Chlorophenyl piperazine m CPP - mzCloud. Available at: [Link]
Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Available at: [Link]
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
FTIR Functional Group Database Table with Search - InstaNANO. Available at: [Link]
Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. Available at: [Link]
Vibrational Spectra of Primary and Secondary Aliphatic Amines - AIP Publishing. Available at: [Link]
IR: alkyl halides - Organic Chemistry at CU Boulder. Available at: [Link]
24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]
Green, eco-friendly bio-analytical techniques for pharmaceutical analysis. | Allied Academies. Available at: [Link]
Analytical Methods for the Detection of Counterfeit Pharmaceuticals - Ijisrt.Com. Available at: [Link]
IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. - ResearchGate. Available at: [Link]
Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I - http:/ /ejournal.upi. edu. Available at: [Link]
2,2,2-Trifluoroethylamine - the NIST WebBook. Available at: [Link]
The Carbonyl Group, Part I: Introduction - Spectroscopy Online. Available at: [Link]
Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC. Available at: [Link]
FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica | ACS Omega. Available at: [Link]
Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Available at: [Link]
High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Available at: [Link]
Recent applications of analytical techniques for quantitative pharmaceutical analysis: a review - WSEAS US. Available at: [Link]
Navigating the Toxicological Landscape of Substituted Phenethylamines: A Comparative Guide
Introduction: The Challenge of Predicting Toxicity in Novel Phenethylamines The vast chemical space of substituted phenethylamines presents a continuous challenge for toxicologists and drug development professionals.[1][...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Predicting Toxicity in Novel Phenethylamines
The vast chemical space of substituted phenethylamines presents a continuous challenge for toxicologists and drug development professionals.[1][[“]] These compounds, sharing a common structural backbone, can exhibit a bewildering array of pharmacological and toxicological profiles based on subtle changes to their molecular structure. This guide focuses on constructing a toxicological profile for the novel compound 1-(3-Chlorophenyl)-2-fluoroethanamine by leveraging structure-activity relationship (SAR) data from well-characterized, structurally related phenethylamines.
While direct experimental data on 1-(3-Chlorophenyl)-2-fluoroethanamine is not available in the public domain, its structure—featuring a meta-positioned chlorine on the phenyl ring and a fluorine atom on the ethylamine side-chain—allows for a robust, data-driven comparative analysis. This guide will synthesize acute in vivo toxicity data and in vitro cytotoxicity findings from key analogues to provide a predictive framework for its evaluation. We will delve into the mechanistic underpinnings of phenethylamine toxicity, focusing on metabolic pathways and cellular targets, to provide researchers with both the data and the logic required for informed decision-making in early-stage drug development.
Structure-Activity Relationships (SAR) in Phenethylamine Toxicity
The toxicity of a phenethylamine derivative is not an intrinsic property of the core structure but is profoundly influenced by the nature, position, and combination of its substituents. Understanding these relationships is paramount for predicting the toxic potential of new chemical entities.
The Critical Impact of Phenyl Ring Halogenation
One of the most dramatic modulators of phenethylamine toxicity is halogen substitution on the phenyl ring. Experimental data from acute toxicity studies in mice consistently demonstrate that the addition of a halogen atom significantly increases lethality compared to the parent phenethylamine (PEA) molecule.[3][4][5]
A key study systematically evaluating the median lethal dose (LD50) of para-halogenated phenethylamines in Swiss male albino mice revealed a marked increase in toxicity.[4][5] For instance, the LD50 for unsubstituted PEA is approximately 226.7 mg/kg, whereas the LD50 for p-chlorophenethylamine is significantly lower at 146.7 mg/kg, indicating a more than 1.5-fold increase in acute toxicity.[4] This trend holds for other halogens as well, suggesting that halogenation, in general, enhances the toxic profile of phenethylamines.[3][4] This increased toxicity may be attributed to altered metabolic stability, lipophilicity, and interaction with biological targets.
The position of the halogen is also a critical determinant. While comprehensive data exists for para-substituted compounds, the meta-position of the chlorine in 1-(3-Chlorophenyl)-2-fluoroethanamine suggests a unique profile that may differ from its para-isomer, warranting specific investigation.
Side-Chain and N-Substitutions: Amplifying Cytotoxicity
Beyond ring substitutions, modifications to the ethylamine side-chain and the terminal amine group can further modulate toxicity. The introduction of a fluorine atom at the beta-position, as seen in our target compound, is less common in the toxicological literature but is known in medicinal chemistry to alter metabolic stability and receptor binding affinity.
More extensive data is available for N-benzyl substitutions, particularly in the "2C" family of psychedelic phenethylamines. The addition of an N-(2-methoxybenzyl) group to a 2C-series compound to create an "NBOMe" derivative dramatically increases its potency and, concurrently, its toxicity.[1][[“]][6][7][8][9] In vitro studies on human neuroblastoma (SH-SY5Y) cells consistently show that NBOMe compounds have significantly lower EC50 values (indicating higher cytotoxicity) than their 2C counterparts.[7][8] For example, 25B-NBOMe, the N-benzyl derivative of 2C-B, is substantially more cytotoxic and has been implicated in numerous cases of severe intoxication and fatalities.[10][11][12] This enhanced toxicity is often correlated with increased lipophilicity, leading to better penetration of the blood-brain barrier and cellular membranes.[1][7][8][9]
Quantitative Toxicity Data: A Comparative Overview
To contextualize the potential toxicity of 1-(3-Chlorophenyl)-2-fluoroethanamine, it is essential to compare the known quantitative toxicity data of its structural relatives.
Table 1: Acute In Vivo Toxicity of Halogenated Phenethylamines in Mice
This table summarizes the median lethal dose (LD50) values for phenethylamine and its para-halogenated analogues, providing a clear indication of the impact of ring halogenation on acute toxicity. All data were obtained from studies on adult Swiss male albino mice.[4][5]
Table 2: Comparative In Vitro Cytotoxicity in SH-SY5Y Cells
This table highlights the dramatic increase in cytotoxicity conferred by N-benzyl substitution, comparing parent "2C" compounds with their "NBOMe" derivatives. The EC50 value represents the concentration of the drug that causes a 50% reduction in cell viability.
Mechanisms of Toxicity: From Metabolism to Cellular Demise
The toxicity of phenethylamines is a multi-faceted process involving complex metabolic activation and disruption of fundamental cellular processes.
Metabolic Pathways: The Double-Edged Sword of CYP450 and MAO
The biotransformation of phenethylamines is primarily governed by two key enzyme systems: the cytochrome P450 (CYP) superfamily and monoamine oxidases (MAO).[14][15][16][17][18]
Monoamine Oxidase (MAO): Phenethylamines are excellent substrates for MAO, particularly the MAO-B isoform, which rapidly metabolizes them to their corresponding phenylacetic acid derivatives.[14][19][20] This is a major clearance pathway, and inhibition of MAO-B can dramatically increase the concentration and duration of action of phenethylamines, thereby potentiating their effects and toxicity.[21]
Cytochrome P450 (CYP): The CYP2D6 enzyme is heavily involved in the metabolism of many phenethylamines, including hydroxylation and demethylation reactions.[15][16][22] Genetic polymorphisms in CYP2D6 can lead to significant inter-individual differences in drug metabolism, classifying individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[15][18] A "poor metabolizer" may experience exaggerated toxic effects from a standard dose due to reduced clearance. The interaction of halogenated phenethylamines with CYP enzymes can also lead to the formation of reactive metabolites, a common pathway for drug-induced toxicity.
Caption: Metabolic fate of phenethylamines via MAO and CYP pathways.
Cellular Mechanisms of Neurotoxicity
At the cellular level, substituted phenethylamines can induce toxicity through several interconnected pathways, particularly in neuronal cells.[[“]]
Mitochondrial Dysfunction: A common mechanism underlying the cytotoxicity of many phenethylamines is the disruption of mitochondrial function.[1][6] This includes depolarization of the mitochondrial membrane, leading to a drop in intracellular ATP levels and compromising cellular energy homeostasis.[1][23]
Oxidative Stress: While not always observed directly as an increase in reactive oxygen species (ROS), some phenethylamines can deplete intracellular antioxidant stores, such as total glutathione (GSH), leaving cells vulnerable to oxidative damage.[1][23]
Calcium Dysregulation: Certain derivatives can disrupt intracellular calcium homeostasis, a critical signaling pathway whose dysregulation can trigger apoptotic cell death cascades.[1]
Receptor-Mediated Effects: Highly potent compounds like the NBOMe series are strong agonists at serotonin receptors, particularly the 5-HT2A receptor.[24] Over-activation of these receptors can lead to excitotoxicity and other downstream adverse effects, contributing to the overall toxic profile.[24]
Experimental Protocols for Toxicity Assessment
A robust evaluation of a novel phenethylamine requires a combination of in vivo and in vitro assays. The methodologies described below are standard in the field and reflect the protocols used to generate the comparative data in this guide.
Protocol 1: Determination of Acute Toxicity (LD50) in Mice
Causality: This experiment is designed to determine the dose of a substance that is lethal to 50% of a test animal population. It provides a standardized measure of acute toxicity and is a critical first step in characterizing the toxic potential of a new chemical entity.[25]
Methodology:
Animal Model: Use adult male Swiss albino mice (e.g., 25-30g).[4] House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
Dose Preparation: Dissolve the test compound (e.g., 1-(3-Chlorophenyl)-2-fluoroethanamine) in a suitable vehicle (e.g., 0.9% saline). Prepare a range of doses based on preliminary range-finding studies.
Administration: Administer a single dose of the compound via intraperitoneal (i.p.) injection to groups of mice (n=10 per group).[4] Include a vehicle control group.
Observation: Observe animals continuously for the first 4 hours post-injection and then at regular intervals for up to 14 days. Record all signs of toxicity (e.g., seizures, ataxia, respiratory distress) and the time of death.
Data Analysis: Calculate the LD50 value and its 95% confidence limits using a statistical method such as probit analysis.[25]
Protocol 2: In Vitro Cytotoxicity Assessment (Neutral Red Uptake Assay)
Causality: This assay assesses cell viability by measuring the ability of viable cells to incorporate and retain the supravital dye neutral red within their lysosomes. A decrease in dye uptake is proportional to the number of dead or damaged cells, providing a quantitative measure of cytotoxicity.[26] This method is sensitive to lysosomal damage, a common consequence of xenobiotic-induced stress.
Methodology:
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media. For neurotoxicity studies, differentiate the cells (e.g., using retinoic acid) to acquire a more neuron-like phenotype.[23]
Cell Plating: Seed the differentiated cells into 96-well plates at a predetermined density (e.g., 25,000 cells/cm²).[23]
Compound Exposure: After allowing cells to adhere and stabilize (e.g., 6 days post-seeding), expose them to a range of concentrations of the test compound (e.g., 0-1000 µM) for 24 hours.[23]
Neutral Red Staining: Remove the treatment media and incubate the cells with media containing a known concentration of neutral red (e.g., 50 µg/mL) for approximately 2-3 hours.
Dye Extraction and Quantification: Wash the cells to remove unincorporated dye. Extract the retained dye from the lysosomes using a destain solution (e.g., 1% acetic acid in 50% ethanol).
Data Analysis: Measure the absorbance of the extracted dye using a microplate reader (at ~540 nm). Calculate cell viability as a percentage relative to the vehicle control. Determine the EC50 value by fitting the concentration-response data to a sigmoidal curve.
Caption: A logical workflow for assessing phenethylamine toxicity.
Conclusion and Future Directions
While the precise toxicity of 1-(3-Chlorophenyl)-2-fluoroethanamine remains to be experimentally determined, this comparative guide provides a strong predictive foundation based on established structure-activity relationships.
The presence of a chlorine atom on the phenyl ring strongly suggests that the compound will be significantly more acutely toxic than unsubstituted phenethylamine.[4][5]
The meta-position of this chlorine may result in a different metabolic profile and target engagement compared to the more studied para-substituted analogues.
The beta-fluorine on the side chain is likely to increase metabolic stability, potentially prolonging its half-life and increasing its overall toxic potential.
Based on this analysis, 1-(3-Chlorophenyl)-2-fluoroethanamine should be handled with significant caution. A comprehensive toxicological evaluation, following the experimental workflows outlined above, is essential. Initial studies should focus on in vitro cytotoxicity assays to establish a concentration range for further investigation, followed by metabolic stability assays and, if warranted, a carefully designed acute in vivo toxicity study. This systematic approach, grounded in the comparative data from related phenethylamines, will ensure a thorough and scientifically sound assessment of its toxicological profile.
References
Martins, E. G., Cagide-Fagín, F., Martins, D., & Silva, R. S. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 25(11), 6035. [Link]
Wikipedia contributors. (2024). Phenethylamine. In Wikipedia, The Free Encyclopedia. [Link]
ResearchGate. (2024). (PDF) Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. [Link]
Wikipedia contributors. (2024). 25B-NBOMe. In Wikipedia, The Free Encyclopedia. [Link]
Mosnaim, A. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Taylor & Francis Online, 48(1), 1-6. [Link]
Tang, M. H. Y., et al. (2015). Case series: toxicity from 25B-NBOMe – a cluster of N-bomb cases. Clinical Toxicology, 54(1), 59-64. [Link]
Mosnaim, A. D., et al. (2018). β-Phenylethylamine and Various Monomethylated and Para-Halogenated Analogs. Acute Toxicity Studies in Mice. PubMed. [Link]
Guedes, V. D. M., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Pharmaceuticals, 16(8), 1144. [Link]
Guedes, V. D. M., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. PubMed. [Link]
ResearchGate. (2023). (PDF) Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. [Link]
ResearchGate. (n.d.). The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. [Link]
Grimsby, J., et al. (1997). Increased stress response and beta-phenylethylamine in MAOB-deficient mice. Nature Genetics, 17(2), 206-210. [Link]
Bristol University. (2012). PHENYLETHYLAMINE - Molecule of the Month. [Link]
ResearchGate. (2025). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. [Link]
Martins, E. G., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI. [Link]
Herndon, J. L., et al. (2007). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Journal of Pharmacology and Experimental Therapeutics, 320(2), 794-805. [Link]
Otsu, K., et al. (2022). Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus. Scientific Reports, 12(1), 389. [Link]
Tang, M. H., et al. (2015). Case series: toxicity from 25B-NBOMe--a cluster of N-bomb cases. PubMed. [Link]
Shih, J. C., et al. (1999). Role of MAO A and B in neurotransmitter metabolism and behavior. Neuropsychopharmacology, 21(2 Suppl), 11S-17S. [Link]
The Psychedelic Scientist. (2025). The Ultimate Guide to 2C-B. [Link]
ResearchGate. (2001). Psychomotor stimulant effects of β-phenylethylamine in monkeys treated with MAO-B inhibitors. [Link]
Wikipedia contributors. (2024). CYP2D6. In Wikipedia, The Free Encyclopedia. [Link]
Ellis, S. W., et al. (2001). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Biochemistry, 40(47), 14334-14342. [Link]
De Gregorio, D., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. MDPI. [Link]
Yu, A. M., et al. (2003). Screening for endogenous substrates reveals that CYP2D6 is a 5-methoxyindolethylamine O-demethylase. Pharmacogenetics and Genomics, 13(6), 307-313. [Link]
ResearchGate. (n.d.). In-vitro cytotoxic activity of some selected synthesized compounds. [Link]
IntechOpen. (2024). Structure, Function, and Genetic Variation of CYP2D6, a Cytochrome Metabolizing Drugs. [Link]
Al-Zaydi, K. M., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 15, 34489-34507. [Link]
IntechOpen. (2025). Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. [Link]
Vračko, M., et al. (2011). Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse. SAR and QSAR in Environmental Research, 22(5-6), 519-538. [Link]
ResearchGate. (2011). Oral LD50 toxicity modeling and prediction of per-and polyfluorinated chemicals on rat and mouse. [Link]
UCLA Chemistry and Biochemistry. (n.d.). Highly Acute Toxins. [Link]
Journal of Chemical Health Risks. (2025). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. [Link]
NextSDS. (n.d.). 1-(3-chlorophenyl)-2,2,2-trifluoroethanamine — Chemical Substance Information. [Link]
Szulc, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11684. [Link]
Löscher, W., & Schmidt, D. (1988). Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20. Arzneimittel-Forschung, 38(11), 1617-1620. [Link]
Beraldo, H., et al. (2017). Cytotoxic and antimicrobial effects of indium(iii) complexes with 2-acetylpyridine-derived thiosemicarbazones. Dalton Transactions, 46(31), 10436-10452. [Link]
A Comparative Guide to the Inter-Laboratory Validation of 1-(3-Chlorophenyl)-2-fluoroethanamine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals In the evolving landscape of novel psychoactive substances (NPS), the ability to reliably and accurately quantify emerging compounds is paramount for forens...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of novel psychoactive substances (NPS), the ability to reliably and accurately quantify emerging compounds is paramount for forensic toxicology, clinical research, and public health.[1] 1-(3-Chlorophenyl)-2-fluoroethanamine, a substituted phenethylamine, represents a class of compounds for which robust analytical methods are crucial. This guide provides a comprehensive comparison of two prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—within the framework of an inter-laboratory validation.
The objective of an inter-laboratory validation, or proficiency test, is to establish the reproducibility and reliability of an analytical method across different laboratories, ensuring that results are comparable regardless of where the analysis is performed.[2][3] This guide will delve into the theoretical underpinnings of method validation, present detailed experimental protocols, and offer a comparative analysis of expected performance data, thereby providing a blueprint for laboratories seeking to establish and validate quantification methods for 1-(3-Chlorophenyl)-2-fluoroethanamine and similar compounds.
The Foundation of Method Validation: A Multi-Pillar Approach
The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[4] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation of analytical procedures, ensuring a harmonized approach across the pharmaceutical industry.[4][5][6] The core parameters of method validation are essential for establishing the performance characteristics of an analytical method.[5]
Our approach to this inter-laboratory comparison is grounded in the principles outlined by regulatory bodies, focusing on the following key validation parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.[5]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]
Accuracy: The closeness of the test results obtained by the method to the true value.[6]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][6]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Comparative Analysis of Analytical Methodologies
The choice between GC-MS and LC-MS/MS for the quantification of 1-(3-Chlorophenyl)-2-fluoroethanamine will depend on several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. Both techniques are powerful tools for the analysis of NPS.[1][2]
Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²)
> 0.995
> 0.999
Accuracy (% Recovery)
90-110%
95-105%
Precision (% RSD)
< 15%
< 10%
Limit of Detection (LOD)
0.5 ng/mL
0.1 ng/mL
Limit of Quantification (LOQ)
2 ng/mL
0.5 ng/mL
Sample Throughput
Lower
Higher
Derivatization
Often Required
Generally Not Required
Matrix Effects
Less Susceptible
More Susceptible
Rationale for Performance Differences:
LC-MS/MS generally offers superior sensitivity and selectivity due to the combination of liquid chromatographic separation and tandem mass spectrometric detection.[7] This often leads to lower limits of detection and quantification. The higher specificity of LC-MS/MS can also result in improved accuracy and precision. However, LC-MS/MS can be more susceptible to matrix effects, where components of the sample matrix can interfere with the ionization of the target analyte, potentially affecting accuracy.
GC-MS is a robust and widely available technique. For volatile and thermally stable compounds, it provides excellent separation and quantification. However, for polar compounds like amines, derivatization is often necessary to improve volatility and chromatographic peak shape. This additional sample preparation step can introduce variability and increase analysis time.
Experimental Protocols for Inter-Laboratory Validation
The following protocols are provided as a template for laboratories participating in an inter-laboratory validation study for the quantification of 1-(3-Chlorophenyl)-2-fluoroethanamine.
Workflow for Inter-Laboratory Validation
Caption: Workflow of an inter-laboratory validation study.
Protocol 1: Quantification by GC-MS
1. Sample Preparation: Liquid-Liquid Extraction
To 1 mL of biological matrix (e.g., plasma, urine), add an appropriate internal standard.
Alkalinize the sample with 1M sodium hydroxide to a pH > 10.
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
Transfer the organic layer to a clean tube.
Repeat the extraction (steps 3-5) and combine the organic layers.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
Incubate at 70°C for 30 minutes.
Cool to room temperature before injection.
3. GC-MS Analysis
Gas Chromatograph: Agilent 7890B or equivalent.
Mass Spectrometer: Agilent 5977A or equivalent.
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
Injection Volume: 1 µL (splitless).
Inlet Temperature: 250°C.
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(3-Chlorophenyl)-2-fluoroethanamine
This guide provides essential safety and logistical information for handling 1-(3-Chlorophenyl)-2-fluoroethanamine. As a novel research chemical, comprehensive toxicological data is not widely available.
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for handling 1-(3-Chlorophenyl)-2-fluoroethanamine. As a novel research chemical, comprehensive toxicological data is not widely available. Therefore, this protocol is built upon a conservative risk assessment, drawing from the known hazards of its structural components: the substituted phenethylamine core, the chlorinated aromatic ring, and the organofluorine moiety. Our primary objective is to ensure the highest level of safety by establishing a self-validating system of protocols that prioritizes the well-being of all laboratory personnel.
Hazard Assessment: A Structural-Based Approach
The potential hazards of 1-(3-Chlorophenyl)-2-fluoroethanamine are inferred from its chemical structure. The precautionary principle dictates that in the absence of specific data, we assume a high degree of potential toxicity and handle the compound accordingly.
Substituted Phenethylamine Core : The phenethylamine backbone is common in many biologically active compounds. Analogues can be potent central nervous system stimulants, and exposure may lead to unknown physiological effects. Skin contact, ingestion, or inhalation of related compounds can be harmful.[1][2]
Chlorinated Aromatic Group : Halogenated aromatic compounds are often toxic and environmentally persistent.[3] Their disposal is a significant concern due to the stability of the carbon-halogen bond and the potential for forming hazardous byproducts during improper incineration.[4]
Fluoroethanamine Moiety : Organofluorine compounds present unique hazards. The fluorine atom can increase the metabolic stability and potency of a molecule. Furthermore, amines as a class can be corrosive, causing severe skin burns and eye damage.[1] In the event of a fire, fluorinated organic compounds can decompose to release highly toxic and corrosive gases such as hydrogen fluoride.[5]
Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is mandatory.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE must serve as a final, robust barrier against exposure after all engineering controls (e.g., fume hoods) have been implemented.[6] The following table outlines the minimum required PPE for handling 1-(3-Chlorophenyl)-2-fluoroethanamine.
Task
Gloves
Eye/Face Protection
Body Protection
Respiratory Protection
Weighing & Transfer (Solid)
Double Nitrile/Neoprene Gloves
Chemical Splash Goggles & Full-Face Shield
Chemical-Resistant Lab Coat (fully buttoned) with long sleeves
Work must be performed in a certified Chemical Fume Hood.
Solution Preparation & Handling
Double Nitrile/Neoprene Gloves
Chemical Splash Goggles & Full-Face Shield
Chemical-Resistant Lab Coat (fully buttoned) with long sleeves
Work must be performed in a certified Chemical Fume Hood.
Large Spill Cleanup (>10g or 50mL)
Heavy-duty Chemical-Resistant Gloves (e.g., Butyl Rubber) over Nitrile Gloves
Chemical Splash Goggles & Full-Face Shield
Chemical-Resistant Apron or Coveralls over Lab Coat
NIOSH-approved Respirator with cartridges for organic vapors and acid gases.[7]
Waste Disposal
Double Nitrile/Neoprene Gloves
Chemical Splash Goggles
Chemical-Resistant Lab Coat (fully buttoned) with long sleeves
N/A (assuming waste is in sealed containers)
Causality Behind PPE Choices:
Double Gloving : This is a critical practice when handling potentially hazardous substances.[6] The outer glove provides the primary barrier and can be removed and disposed of immediately if contamination is suspected, leaving the inner glove to protect the user while they exit the contaminated area or don a new outer glove. Powder-free nitrile or neoprene gloves are recommended to prevent absorption of the chemical onto powder particles.[6]
Face Shield over Goggles : While chemical splash goggles provide excellent protection against splashes, a full-face shield protects the entire face from splashes and aerosols that could be absorbed through the skin.[7]
Chemical-Resistant Lab Coat : A standard cotton lab coat is insufficient. A coat made of a material resistant to chemical permeation, such as polyester or a poly-cotton blend with a chemical-resistant coating, is necessary to prevent skin contact.
Chemical Fume Hood : This is the primary engineering control to prevent inhalation exposure.[2][8] All manipulations of the solid compound or its solutions that could generate dust, aerosols, or vapors must be performed within a properly functioning and certified chemical fume hood.
Operational Plan: Safe Handling Protocol
This step-by-step workflow is designed to minimize exposure at every stage of handling.
Preparation :
Designate a specific area within a chemical fume hood for the procedure.
Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[7]
Assemble all necessary equipment (glassware, spatulas, etc.) and the appropriate waste containers inside the fume hood before handling the compound.
Donning PPE :
Don inner gloves.
Don the chemical-resistant lab coat, ensuring it is fully buttoned.
Don chemical splash goggles.
Don the full-face shield.
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[6]
Handling :
Perform all manipulations at least 6 inches inside the fume hood sash.
When weighing the solid, use a microbalance inside the fume hood or an enclosure to prevent dust dispersal.
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Post-Handling :
Securely cap all containers containing the compound.
Decontaminate all surfaces within the fume hood (see Section 4).
Decontaminate all reusable equipment before removing it from the fume hood.
Doffing PPE :
With outer gloves still on, wipe them down with an appropriate solvent (e.g., 70% ethanol) if visibly contaminated.
Remove the outer gloves, peeling them off without touching the exterior surface. Dispose of them in the designated solid waste container.
Remove the face shield and goggles.
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
Proper decontamination and disposal are critical for preventing secondary exposure and environmental contamination.
Decontamination Protocol:
Prepare Decontamination Solution : A solution of detergent and water is generally effective for initial surface cleaning. For deactivating reactive residues, a solution of 50% isopropanol/water may be used, followed by the detergent wash.
Surface Decontamination :
Working from the cleanest to the most contaminated areas within the fume hood, wipe all surfaces with the decontamination solution.
Follow with a wipe-down using 70% ethanol or isopropanol.
Finally, wipe with distilled water to remove any residues.
All wipes used for decontamination must be disposed of as hazardous solid waste.
Equipment Decontamination :
Glassware and other reusable equipment should be submerged in a decontamination solution before being removed from the fume hood for standard washing.
Waste Disposal Plan:
As a halogenated organic compound, 1-(3-Chlorophenyl)-2-fluoroethanamine and its associated waste must not be disposed of down the drain or in regular trash.[1][7]
Solid Waste : All contaminated solid materials (gloves, wipes, weigh paper, etc.) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste."
Liquid Waste : All solutions containing the compound, as well as solvents used for rinsing, must be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Liquid Waste."
Sharps Waste : Any contaminated needles or sharp objects must be placed in a designated sharps container for hazardous chemical waste.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the final collection and disposal of these waste streams, which typically require high-temperature incineration by a specialized waste management company.[10]
Emergency Response Plan
Immediate and correct action is vital in the event of an exposure or spill.
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact : Immediately remove all contaminated clothing while flushing the affected skin area with large amounts of water for at least 15 minutes in a safety shower.[12] Seek immediate medical attention.
Inhalation : Move the affected person to fresh air at once.[12] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.[9]
Minor Spill (within fume hood) :
Ensure appropriate PPE is worn.
Cover the spill with an inert absorbent material like vermiculite or sand.
Carefully collect the absorbent material using non-sparking tools and place it in the designated halogenated solid waste container.
Decontaminate the area as described in Section 4.
Major Spill (outside fume hood) :
Alert all personnel in the immediate area and evacuate the laboratory.
If the substance is volatile or dusty, close the laboratory doors to contain the vapors.
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.[11]
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of 1-(3-Chlorophenyl)-2-fluoroethanamine.
Caption: Safe handling workflow for 1-(3-Chlorophenyl)-2-fluoroethanamine.
References
US5174893A, Process for dehalogenation of contaminated waste materials, Google P
Personal Protective Equipment for Use in Handling Hazardous Drugs, (2006).
2-Phenylethylamine HCl Safety D
Chemical Emergencies, Exposures, and Spills, Environmental Health and Safety, Florida St
Fluorine, CAMEO Chemicals, NOAA.
SAFETY DATA SHEET - (R)-(+)-1-phenylethylamine, Merck. (2024).
2-Phenylethylamine hydrochloride Safety D
2-PHENYL ETHYLAMINE MATERIAL SAFETY D
Personal protective equipment for preparing toxic drugs, GERPAC. (2013).
Halogenated Aromatic Compounds, ResearchG
SAFETY DATA SHEET - 2-Phenylethylamine, Fisher Scientific. (2010).
Technical Resource Document: Treatment Technologies for Halogen
First Aid Procedures for Chemical Hazards, NIOSH, CDC.
Safety Data Sheet - 1-(2-Chloro-6-fluorophenyl)ethanamine, CymitQuimica. (2024).